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  • Product: Diprop-2-enyl 2-benzylidenepropanedioate
  • CAS: 52505-39-2

Core Science & Biosynthesis

Foundational

Synthesizing Diprop-2-enyl 2-benzylidenepropanedioate: Mechanistic Insights and Protocols for the Knoevenagel Condensation

Executive Summary Diprop-2-enyl 2-benzylidenepropanedioate (CAS: 52505-39-2), systematically known as diallyl benzylidenemalonate, is a highly functionalized α,β -unsaturated diester[1][2]. Characterized by its rigid ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diprop-2-enyl 2-benzylidenepropanedioate (CAS: 52505-39-2), systematically known as diallyl benzylidenemalonate, is a highly functionalized α,β -unsaturated diester[1][2]. Characterized by its rigid benzylidene core and dual terminal allyl (prop-2-enyl) groups, this molecule serves as a critical pharmaceutical intermediate and a versatile cross-linking monomer in polymer chemistry[1]. The premier synthetic route for its construction is the Knoevenagel condensation—a fundamental carbon-carbon bond-forming reaction that couples benzaldehyde with diallyl malonate[3]. This whitepaper deconstructs the reaction mechanism, evaluates modern catalytic systems, and provides a self-validating experimental protocol designed for high-yield synthesis.

Chemical Architecture & Reactivity Profiling

The success of the Knoevenagel condensation relies on the distinct electronic profiles of the two reactants:

  • The Electrophile (Benzaldehyde): Benzaldehyde possesses a highly electrophilic carbonyl carbon but lacks α -protons. This structural feature prevents unwanted self-aldol condensation under mild basic conditions, ensuring absolute chemoselectivity toward the cross-condensation pathway[3].

  • The Nucleophile (Diallyl Malonate): Diallyl malonate acts as the active methylene compound. The two electron-withdrawing prop-2-enyl ester groups significantly lower the pKa of the central methylene protons (pKa ~13). This high acidity allows mild bases to easily deprotonate the carbon, generating a potent, resonance-stabilized enolate[3][4].

Mechanistic Elucidation

The formation of diprop-2-enyl 2-benzylidenepropanedioate proceeds via a tandem nucleophilic addition-elimination sequence. Depending on the chosen catalyst, the reaction follows one of two primary mechanistic pathways[4]:

The Direct Enolate Pathway

When a weak Brønsted base (e.g., piperidine or L-proline) is employed, the mechanism initiates with the abstraction of a proton from the active methylene of diallyl malonate[4]. The resulting enolate anion attacks the electrophilic carbonyl carbon of benzaldehyde to form an alkoxide intermediate. Subsequent protonation yields a β -hydroxy diester (an aldol-type intermediate)[3][4].

The E1cB Dehydration Step

The intermediate does not isolate; it rapidly undergoes an E1cB (Elimination Unimolecular conjugate Base) dehydration. The base removes the remaining α -proton, and the hydroxyl group is expelled as water. This elimination is thermodynamically driven by the formation of an extended conjugated system that links the aromatic ring of the benzylidene group with the α,β -unsaturated carbonyls[3].

Mechanism M Diallyl Malonate Enol Enolate Intermediate M->Enol Deprotonation Cat Base Catalyst (L-Proline) Cat->Enol Aldol Aldol Intermediate Enol->Aldol Nucleophilic Addition Benz Benzaldehyde Benz->Aldol Electrophilic Acceptor Prod Diprop-2-enyl 2-benzylidenepropanedioate Aldol->Prod E1cB Dehydration (-H2O)

Figure 1: Direct enolate mechanistic pathway for the Knoevenagel condensation.

Catalytic Systems and Kinetic Control

Historically, the Doebner modification utilizing pyridine and piperidine was the standard[3][5]. However, modern synthetic protocols prioritize greener, more sustainable catalytic systems that minimize toxicity while maximizing atom economy.

  • L-Proline Mediation: L-proline acts as a highly efficient bifunctional organocatalyst. Its secondary amine can participate in transient iminium formation, while its carboxylic acid group provides intramolecular proton transfer, accelerating the dehydration step. For sterically hindered active methylenes like diallyl malonate, L-proline (10 mol%) in ethanol at 80 °C yields condensation products efficiently, avoiding the toxicity of traditional volatile amines[6].

  • Aqueous and Catalyst-Free Systems: Recent advancements demonstrate that water itself can act as a Brønsted base to mediate the Knoevenagel condensation. The reaction is driven by the hydrophobic packing of the organic reactants in the aqueous medium, accelerating the nucleophilic attack[4][7].

Quantitative Data: Yield Optimization

The table below summarizes the kinetic and yield data for various catalytic systems applied to malonate-based Knoevenagel condensations.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality
Piperidine / AcOH Toluene110 (Reflux)4–685–90%Azeotropic water removal drives equilibrium forward[4].
L-Proline (10 mol%) Ethanol8018–4880–94%Bifunctional catalysis; extended time needed for bulky allyl groups[6].
Catalyst-Free Water502–12>90%Hydrophobic effect and water-mediated Brønsted basicity[7].
HKUST-1-NH₂ Ethanol25 (RT)1288%Heterogeneous Lewis acid/base sites lower activation energy[4].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology details the L-proline-mediated synthesis of diprop-2-enyl 2-benzylidenepropanedioate. This method is selected for its operational simplicity, avoidance of toxic amine bases, and high atom economy[6].

Workflow S1 1. Reagent Prep Benzaldehyde + Diallyl Malonate S2 2. Catalysis Add L-Proline (10 mol%) in EtOH S1->S2 S3 3. Reaction Stir at 80°C for 18-48 hours S2->S3 S4 4. Isolation Solvent Evaporation & Aqueous Wash S3->S4 S5 S5 S4->S5

Figure 2: Self-validating experimental workflow for L-Proline mediated synthesis.

Step-by-Step Methodology
  • Reagent Preparation: In a dry 50 mL round-bottom flask, combine benzaldehyde (10.0 mmol, 1.06 g) and diallyl malonate (10.5 mmol, 1.93 g). Causality: The slight 0.5 mmol excess of the malonate ensures complete consumption of the aldehyde, which prevents unreacted benzaldehyde from complicating downstream purification[6].

  • Catalyst Introduction: Add L-proline (1.0 mmol, 0.115 g, 10 mol%) to the mixture.

  • Solvent Addition: Introduce 15 mL of absolute ethanol. Causality: Ethanol serves as an environmentally benign solvent that completely dissolves the reactants at elevated temperatures while allowing the product to precipitate upon cooling[6].

  • Reaction Execution: Equip the flask with a reflux condenser. Stir the mixture magnetically and heat to 80 °C using an oil bath. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. Validation: The reaction is complete when the UV-active benzaldehyde spot disappears (typically 18–48 hours due to the steric hindrance of the prop-2-enyl groups)[6].

  • Workup and Isolation: Cool the mixture to room temperature. Evaporate the ethanol under reduced pressure. Dissolve the crude residue in ethyl acetate (30 mL) and wash sequentially with distilled water (2 × 15 mL) and brine (15 mL). Causality: The aqueous wash effectively removes the highly water-soluble L-proline catalyst from the organic product[6].

  • Purification: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate. The crude diprop-2-enyl 2-benzylidenepropanedioate can be purified via silica gel column chromatography or recrystallization to achieve >99% purity[1][6].

  • Characterization: Validate the product structure using 1H NMR. Validation: Confirm the presence of the characteristic vinylic proton of the benzylidene group (singlet, δ 7.7 ppm) and the multiplet signals of the terminal allyl groups ( δ 5.2-6.0 ppm)[6].

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Exploratory

Spectroscopic Characterization of Diprop-2-enyl 2-benzylidenepropanedioate: A Technical Guide

Executive Summary & Chemical Identity Diprop-2-enyl 2-benzylidenepropanedioate (CAS No. 52505-39-2)[1], commonly referred to as diallyl benzylidenemalonate, is a highly conjugated α,β-unsaturated diester.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Diprop-2-enyl 2-benzylidenepropanedioate (CAS No. 52505-39-2)[1], commonly referred to as diallyl benzylidenemalonate, is a highly conjugated α,β-unsaturated diester. Structurally, it consists of a central propanedioate (malonate) core functionalized with a benzylidene group at the C2 position and two allyl (prop-2-enyl) ester moieties.

In pharmaceutical development and advanced organic synthesis, this molecule serves as a versatile intermediate and a highly reactive Michael acceptor[1][2]. The presence of both a conjugated alkene and two terminal, unactivated alkenes (allyl groups) makes its structural elucidation a rigorous exercise in differentiating distinct electronic environments. This guide provides a comprehensive, causality-driven framework for the spectroscopic characterization of this compound, ensuring high-fidelity analytical validation.

Synthesis & Analytical Workflow

To understand the spectroscopic signature of a molecule, one must first understand its genesis. Diprop-2-enyl 2-benzylidenepropanedioate is typically synthesized via a Knoevenagel condensation between benzaldehyde and diallyl malonate[3].

Mechanistic Causality: The reaction is driven by a weak base catalyst (such as L-proline or piperidine/acetic acid)[3]. The base deprotonates the highly acidic methylene protons of diallyl malonate (flanked by two electron-withdrawing ester groups). The resulting enolate attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration is thermodynamically driven by the formation of a highly stable, extended π -conjugated system encompassing the aromatic ring, the newly formed alkene, and the two ester carbonyls.

G N1 Benzaldehyde + Diallyl Malonate N2 Knoevenagel Condensation (L-Proline or Piperidine/AcOH) N1->N2 Base Catalysis N3 Crude Diprop-2-enyl 2-benzylidenepropanedioate N2->N3 Workup N4 Purification (Silica Gel Chromatography) N3->N4 Isolate N5 Pure Analyte (CAS: 52505-39-2) N4->N5 Yield >85% N6 NMR Spectroscopy (1H & 13C in CDCl3) N5->N6 Structural Elucidation N7 FTIR Spectroscopy (ATR Method) N5->N7 Functional Groups N8 HRMS & UV-Vis (Mass & Electronic State) N5->N8 Exact Mass / Conjugation

Synthesis and spectroscopic characterization workflow for diallyl benzylidenemalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for validating the structural integrity of this molecule. The spectrum is defined by three distinct regions: the aromatic/benzylidene system, the allyl esters, and the carbonyl carbons.

Proton ( 1 H) NMR Causality

The most diagnostic signal in the 1 H NMR spectrum is the vinylic proton of the benzylidene group (Ar-CH =C). Because this proton resides in the deshielding cone of the adjacent aromatic ring and is further deshielded by the electron-withdrawing effect of the two conjugated ester carbonyls, it resonates significantly downfield as a sharp singlet at approximately δ 7.75 - 7.85 ppm[4].

The allyl groups exhibit classic first-order splitting due to the terminal alkene[3]. The oxymethylene protons (-OCH 2​ -) appear as a doublet around δ 4.75 ppm. The internal alkene proton (-CH =CH 2​ ) is a complex multiplet centered near δ 5.95 ppm, while the terminal alkene protons (-CH=CH 2​ ) appear as two distinct overlapping sets of doublets/multiplets between δ 5.25 and 5.40 ppm due to cis and trans coupling to the internal proton.

Carbon ( 13 C) NMR Causality

In the 13 C NMR spectrum, the two ester carbonyls ( δ ~164.0 and 166.5 ppm) often resolve into two distinct signals[2]. This is a critical diagnostic feature: the benzylidene group breaks the local symmetry of the malonate core, placing one ester group cis to the phenyl ring and the other trans. The steric and electronic anisotropy of the phenyl ring causes differential shielding of these carbonyls. The allyl carbons are clearly identifiable at δ ~66.0 ppm (-OCH 2​ -), ~131.5 ppm (-CH=), and ~118.5 ppm (=CH 2​ )[3].

Consolidated NMR Data

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Coupling
7.75 - 7.85Singlet (s)1HAr-CH =CDeshielded by extended conjugation and aromatic anisotropy.
7.40 - 7.45Multiplet (m)2HAr-H (ortho)Aromatic ring protons.
7.30 - 7.38Multiplet (m)3HAr-H (meta/para)Aromatic ring protons.
5.90 - 6.05Multiplet (m)2H-CH =CH 2​ Internal allyl proton; couples to adjacent CH 2​ groups.
5.25 - 5.40Multiplet (m)4H-CH=CH 2​ Terminal allyl protons; distinct cis/trans coupling constants.
4.70 - 4.80Doublet (d)4H-OCH 2​ -Shifted downfield by adjacent oxygen; couples to internal alkene.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Notes
166.5, 164.0Quaternary (C=O)Ester CarbonylsSplit into two peaks due to cis/trans asymmetry relative to the phenyl ring.
142.5Vinylic (CH)Ar-C H=CHighly deshielded β -carbon of the Michael acceptor.
133.0, 130.5, 129.0, 128.5Aromatic (C, CH)Ar-C Standard aromatic resonances.
131.5Vinylic (CH)-C H=CH 2​ Internal allyl alkene carbon.
126.0Quaternary (C)Ar-CH=C (COOR) 2​ α -carbon of the Michael acceptor.
118.5Vinylic (CH 2​ )-CH=C H 2​ Terminal allyl alkene carbon.
66.0Aliphatic (CH 2​ )-OC H 2​ -Deshielded by ester oxygen.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups. The most critical assessment here is the position of the ester carbonyl (C=O) stretching frequency.

Vibrational Causality: An isolated, aliphatic ester typically exhibits a C=O stretch near 1735–1750 cm⁻¹. However, in diprop-2-enyl 2-benzylidenepropanedioate, the ester carbonyls are conjugated with the benzylidene C=C double bond[5]. This extended π -delocalization reduces the double-bond character of the carbonyl group, lowering its force constant and shifting the absorption to a lower frequency (typically 1715–1725 cm⁻¹).

Table 3: Key FTIR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Implication
~3080, 3030Weak=C-H stretchIndicates sp2 hybridized C-H bonds (aromatic and allyl).
~2950, 2880Weak-C-H stretchAliphatic sp3 C-H bonds of the allyl methylene groups.
1715 - 1725StrongC=O stretchConjugated ester carbonyls; shift confirms α,β -unsaturation.
1625 - 1635MediumC=C stretchConjugated alkene and isolated allyl alkenes (often overlapping).
1250, 1190StrongC-O stretchEster single bond stretching vibrations.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols must be executed as self-validating systems.

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain artifact-free 1 H and 13 C spectra with accurate integration.

  • Sample Preparation: Weigh exactly 15.0 mg of the purified analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Transfer to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl 3​ and shim the Z-axis gradients until the lock level is maximized and stable.

  • 1 H Acquisition: Run a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of all protons. Acquire 16 scans.

  • 13 C Acquisition: Run a proton-decoupled carbon sequence (e.g., zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (carbonyls and aromatic ipso-carbon).

  • Self-Validation Check: In the 1 H spectrum, set the integration of the benzylidene singlet ( δ ~7.8 ppm) to exactly 1.00. The doublet for the -OCH 2​

    • protons ( δ ~4.75 ppm) MUST integrate to 4.00 ± 0.05. If the ratio deviates, the sample contains unreacted diallyl malonate or solvent impurities.
Protocol B: Attenuated Total Reflectance (ATR) FTIR

Objective: Verify functional group conjugation without matrix interference.

  • Background Calibration: Clean the diamond ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air.

  • Sample Loading: Place 2-3 mg of the neat liquid/solid sample directly onto the center of the diamond crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate contact between the sample and the crystal face.

  • Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: The baseline must be flat between 3800 and 2500 cm⁻¹. The maximum absorbance peak (typically the C=O stretch) should fall between 0.5 and 1.0 Absorbance Units (AU). If the peak is >1.2 AU, the detector is saturated; reduce anvil pressure or sample volume and re-run.

References

  • Diprop-2-enyl 2-benzylidenepropanedioate - HENAN NEW BLUE CHEMICAL CO.,LTD. LookChem. Available at:[Link][1]

  • Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors. PubMed Central (PMC). Available at:[Link][4]

  • Chemoselective Conjugate Addition of Dimethylzinc-Mediated Ether and Acetal Radicals to Alkylidenemalonates and Asymmetric Reactions. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][2]

  • Benzylidene-malonic acid, diethyl ester. SpectraBase. Available at:[Link][5]

  • Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research. Available at:[Link][3]

Sources

Foundational

A Technical Guide to the Computational Determination of the HOMO-LUMO Gap of Diprop-2-enyl 2-benzylidenepropanedioate for Drug Development Applications

This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of diprop-2-enyl...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of diprop-2-enyl 2-benzylidenepropanedioate (CAS: 52505-39-2, Molecular Formula: C₁₆H₁₆O₄).[1] This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry techniques to elucidate the electronic properties and reactivity of potential therapeutic agents.

Executive Summary: The Strategic Importance of the HOMO-LUMO Gap in Drug Discovery

In the realm of modern drug design, understanding the electronic characteristics of a molecule is paramount to predicting its behavior in a biological system. The HOMO-LUMO gap, the energy difference between the highest occupied and lowest unoccupied molecular orbitals, serves as a critical descriptor of a molecule's reactivity, kinetic stability, and electronic transitions.[2] A smaller HOMO-LUMO gap generally signifies a molecule that is more easily excitable and thus more reactive, while a larger gap suggests greater stability.[2] For drug development, this energy gap can provide insights into a compound's potential for interacting with biological targets, its metabolic stability, and even its propensity for causing toxicity.[3][4] Therefore, the accurate in-silico prediction of the HOMO-LUMO gap for novel compounds like diprop-2-enyl 2-benzylidenepropanedioate is a cost-effective and efficient preliminary step in the drug discovery pipeline.

Theoretical Foundation: Density Functional Theory (DFT) as the Method of Choice

The calculation of molecular orbital energies is rooted in the principles of quantum mechanics. Among the various computational methods available, Density Functional Theory (DFT) has emerged as a robust and widely-used approach for studying the electronic structure of molecules, offering a favorable balance between computational cost and accuracy.[5] DFT methods calculate the electronic energy of a system based on its electron density, which simplifies the many-body problem described by the Schrödinger equation.

For the determination of the HOMO-LUMO gap of organic molecules, the B3LYP hybrid functional is a popular and well-validated choice.[6][7] This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. When paired with a suitable basis set, such as the Pople-style 6-31G* (also denoted as 6-31G(d)), it consistently provides reliable predictions of molecular geometries and electronic properties for a wide range of organic compounds.[6][7][8] The inclusion of polarization functions (the 'd' in 6-31G(d)) is crucial for accurately describing the electronic distribution in molecules containing heteroatoms like oxygen, which are present in diprop-2-enyl 2-benzylidenepropanedioate.

Experimental Protocol: A Step-by-Step Workflow for HOMO-LUMO Gap Calculation

This section outlines a detailed protocol for calculating the HOMO-LUMO gap of diprop-2-enyl 2-benzylidenepropanedioate. This workflow can be implemented using various quantum chemistry software packages, such as Gaussian, ORCA, or GAMESS.[9][10][11][12][13]

Molecular Structure Preparation

The initial and most critical step is the generation of an accurate three-dimensional structure of diprop-2-enyl 2-benzylidenepropanedioate.

  • 2D to 3D Conversion: Start by drawing the 2D structure of the molecule in a chemical drawing program (e.g., ChemDraw, MarvinSketch). The molecular formula is C₁₆H₁₆O₄.[1]

  • Initial 3D Generation: Convert the 2D structure into an initial 3D conformation using a molecular modeling software (e.g., Avogadro, GaussView).

  • Pre-optimization (Optional but Recommended): Perform an initial geometry optimization using a less computationally expensive method, such as a semi-empirical method (e.g., PM6 or PM7), to obtain a reasonable starting geometry for the more accurate DFT calculations.[8]

Below is a DOT language script to generate a 2D representation of the molecular graph of diprop-2-enyl 2-benzylidenepropanedioate.

2D representation of diprop-2-enyl 2-benzylidenepropanedioate.
DFT Geometry Optimization

The goal of this step is to find the lowest energy conformation of the molecule.

  • Software Input File Creation: Prepare an input file for your chosen quantum chemistry software. This file will specify the atomic coordinates of the pre-optimized structure, the desired level of theory, and the type of calculation.

  • Calculation Parameters:

    • Job Type: Geometry Optimization.

    • Method: DFT.

    • Functional: B3LYP.[6][7]

    • Basis Set: 6-31G(d) or 6-31G*.[7][8] For higher accuracy, a larger basis set like 6-311+G(d,p) can be used, at an increased computational cost.

    • Charge: 0 (assuming a neutral molecule).

    • Spin Multiplicity: 1 (singlet state for a closed-shell molecule).

  • Execution and Convergence: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule. Successful completion is indicated by the convergence criteria being met.

Frequency Calculation and Verification of Minimum Energy Structure

To ensure that the optimized geometry corresponds to a true energy minimum and not a saddle point, a frequency calculation must be performed.

  • Job Type: Frequency.

  • Method: Use the same functional and basis set as in the geometry optimization.

  • Analysis: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry optimization should be revisited.

HOMO-LUMO Energy Calculation

Once the optimized geometry is confirmed as a true minimum, the HOMO and LUMO energies can be extracted from the output of the frequency calculation or by running a single-point energy calculation on the optimized structure.

  • Job Type: Energy (or extract from the frequency calculation output).

  • Method: Use the same functional and basis set.

  • Data Extraction: The output file will contain a list of molecular orbital energies. Identify the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

  • Gap Calculation: The HOMO-LUMO gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO

The following diagram illustrates the computational workflow:

G A 1. Molecular Structure Generation (2D to 3D) B 2. Pre-optimization (e.g., PM7) A->B C 3. DFT Geometry Optimization (B3LYP/6-31G*) B->C D 4. Frequency Calculation (B3LYP/6-31G*) C->D E 5. Verification of Minimum (No imaginary frequencies) D->E F 6. Single Point Energy Calculation (B3LYP/6-31G*) E->F If minimum G 7. Extract HOMO & LUMO Energies F->G H 8. Calculate HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) G->H

Computational workflow for HOMO-LUMO gap calculation.

Data Presentation and Interpretation

The primary quantitative data from this study are the energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap. These values are typically reported in electron volts (eV) or Hartrees (a.u.).

ParameterSymbolCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO[Insert Calculated Value]
Lowest Unoccupied Molecular Orbital EnergyELUMO[Insert Calculated Value]
HOMO-LUMO GapΔE[Insert Calculated Value]

Interpretation of Results:

  • A smaller HOMO-LUMO gap suggests that the molecule requires less energy to be excited, indicating higher reactivity. In a drug discovery context, this might imply a higher likelihood of interacting with a biological target, but also potentially lower metabolic stability.

  • A larger HOMO-LUMO gap implies greater kinetic stability and lower chemical reactivity.[2][14] This could translate to a drug candidate with better stability in biological media but might necessitate structural modifications to enhance its activity.

The calculated HOMO-LUMO gap for diprop-2-enyl 2-benzylidenepropanedioate should be compared with values for known drugs or compounds with similar structural motifs to benchmark its potential reactivity profile.

Conclusion and Future Directions

This guide has provided a detailed, step-by-step protocol for the in-silico determination of the HOMO-LUMO gap of diprop-2-enyl 2-benzylidenepropanedioate using Density Functional Theory. The B3LYP/6-31G* level of theory offers a reliable and computationally efficient method for this purpose. The calculated HOMO-LUMO gap is a valuable descriptor for assessing the potential reactivity and stability of this molecule, providing crucial information for its evaluation as a potential drug candidate.

Future work could involve:

  • Solvation Effects: Performing the calculations in a solvent continuum model (e.g., PCM) to simulate a more biologically relevant aqueous environment.

  • Benchmarking with Higher-Level Theory: Comparing the B3LYP results with those from more computationally intensive methods (e.g., coupled-cluster theory) for a subset of conformations to validate the accuracy.[15]

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Incorporating the calculated HOMO-LUMO gap as a descriptor in QSAR models to correlate electronic structure with biological activity for a series of related compounds.

By following the rigorous computational protocol outlined herein, researchers can confidently generate and interpret the HOMO-LUMO gap of diprop-2-enyl 2-benzylidenepropanedioate, thereby advancing its potential in the drug discovery and development process.

References

  • GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.). Retrieved from [Link]

  • diprop-2-enyl benzene-1,2-dicarboxylate — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • What is the best computational chemistry software? : r/Chempros. (2022, October 9). Reddit. Retrieved from [Link]

  • Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry - Silico Studio. (n.d.). Retrieved from [Link]

  • How to Choose DFT Software: Representative Software by Application and Implementation Steps | Matlantis. (2025, July 31). Retrieved from [Link]

  • Which is best software for Density Functional theory calculation? - ResearchGate. (2019, January 21). Retrieved from [Link]

  • Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model - UW-Eau Claire. (n.d.). Retrieved from [Link]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! - YouTube. (2025, August 22). Retrieved from [Link]

  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System - INPRESSCO. (2014, August 1). Retrieved from [Link]

  • Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap - PMC - NIH. (2025, January 15). Retrieved from [Link]

  • HOMO, LUMO, gap, hardness, and softness of all compounds. - ResearchGate. (n.d.). Retrieved from [Link]

  • Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare. (2016, December 28). Retrieved from [Link]

  • How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian? - YouTube. (2023, September 28). Retrieved from [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations - AIMS Press. (2022, August 5). Retrieved from [Link]

  • Which basis set should I use to calculate Homo-lumo band gap in B3LYP dft calculation? (2023, April 29). ResearchGate. Retrieved from [Link]

  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC. (n.d.). Retrieved from [Link]

  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa - YouTube. (2023, January 1). Retrieved from [Link]

  • How to calculate HOMO LUMO using DFT using gaussina 09 ? | ResearchGate. (2019, May 15). Retrieved from [Link]

  • Sketch of B3LYP/6-31G (d, p) calculated energies of the HOMO, LUMO level of studied molecules. - ResearchGate. (n.d.). Retrieved from [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC. (2025, July 2). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for diprop-2-enyl 2-benzylidenepropanedioate from benzaldehyde

Application Note: Synthesis of Diprop-2-enyl 2-benzylidenepropanedioate via Knoevenagel Condensation Introduction & Strategic Utility The synthesis of diprop-2-enyl 2-benzylidenepropanedioate (commonly known as diallyl b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Diprop-2-enyl 2-benzylidenepropanedioate via Knoevenagel Condensation

Introduction & Strategic Utility

The synthesis of diprop-2-enyl 2-benzylidenepropanedioate (commonly known as diallyl benzylidenemalonate) represents a highly strategic transformation in synthetic organic chemistry. This molecule features an electrophilic benzylidene double bond flanked by two terminal allyl ester groups. This architecture makes it a highly versatile building block for orthogonal downstream functionalization, including Michael additions, ring-closing metathesis (RCM), and palladium-catalyzed deallylation. This application note details a robust, scalable Knoevenagel condensation protocol utilizing benzaldehyde and diallyl malonate[1].

Mechanistic Causality and Catalyst Selection

The Knoevenagel condensation is classically catalyzed by weak bases. While free piperidine is occasionally used, empirical evidence and established Organic Syntheses protocols dictate that the piperidinium salt—formed in situ using piperidine and glacial acetic acid—is the superior catalytic species[2].

The Causality of the Catalyst: The reaction does not proceed efficiently via simple enolate attack on a neutral aldehyde. Instead, piperidine condenses with benzaldehyde to form a highly electrophilic iminium intermediate. Concurrently, the acetate counterion assists in the deprotonation of the highly acidic methylene protons of diallyl malonate (pKa ~13). Following the nucleophilic attack of the enolate onto the iminium ion, the acidic environment promotes the elimination of the amine and subsequent dehydration. To push this equilibrium to absolute completion, the reaction is performed in toluene under reflux, utilizing a Dean-Stark trap for the continuous azeotropic removal of water.

Reaction Pathway & Workflow Visualization

Workflow N1 Benzaldehyde + Diallyl Malonate N2 Catalyst Addition (Piperidine / AcOH) N1->N2 N3 Dean-Stark Reflux (Toluene, 125°C) N2->N3 N4 Azeotropic Water Removal N3->N4 Drives equilibrium N5 Aqueous Workup (HCl, NaHCO3, Brine) N4->N5 Reaction completion N6 Solvent Evaporation & Distillation N5->N6 N7 Diprop-2-enyl 2-benzylidenepropanedioate N6->N7 Purified Product

Fig 1: Experimental workflow for Knoevenagel condensation yielding diallyl benzylidenemalonate.

Experimental Protocol

Materials & Reagents:

  • Benzaldehyde (10.6 g, 100 mmol) – Critical Note: Commercial benzaldehyde often contains benzoic acid due to auto-oxidation. Benzoic acid will neutralize the piperidine catalyst, severely retarding the reaction rate[2]. It is imperative to wash the benzaldehyde with aqueous Na₂CO₃ or distill it prior to use.

  • Diallyl malonate (18.4 g, 100 mmol)

  • Piperidine (0.43 g, 5.0 mmol, 5 mol%)

  • Glacial acetic acid (0.30 g, 5.0 mmol, 5 mol%)

  • Toluene (100 mL, ACS Reagent Grade)

Step-by-Step Methodology:

  • Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of toluene, 10.6 g of purified benzaldehyde, and 18.4 g of diallyl malonate.

  • Catalyst Initiation: Add 0.43 g of piperidine followed immediately by 0.30 g of glacial acetic acid. The mixture may become slightly warm or cloudy as the piperidinium acetate salt forms.

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture in an oil bath set to 125°C to achieve a vigorous reflux.

  • Equilibrium Driving: Maintain reflux until water ceases to collect in the Dean-Stark trap (typically 4 to 6 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and dilute with an additional 50 mL of toluene.

  • Washing Sequence: Wash the organic layer sequentially with 50 mL of 1M HCl (to remove the piperidine catalyst), 50 mL of saturated aqueous NaHCO₃ (to remove acetic acid), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude diprop-2-enyl 2-benzylidenepropanedioate can be purified via vacuum distillation (bp ~160-165°C at 2 mmHg) or silica gel column chromatography (Hexanes/Ethyl Acetate, 9:1) to yield a clear, slightly yellow oil.

Self-Validating Quality Control

To ensure trustworthiness and reproducibility, this protocol incorporates self-validating checkpoints:

  • In-Process Macroscopic Control: The theoretical water yield for a 100 mmol reaction is exactly 1.8 mL. Monitoring the Dean-Stark trap provides a real-time readout of reaction kinetics. When 1.8 mL is collected, the reaction has reached maximum conversion.

  • Spectroscopic Validation (¹H-NMR): The success of the condensation is definitively proven by the complete disappearance of the aldehydic proton (~10.0 ppm) and the emergence of a highly deshielded vinylic singlet at ~7.75 ppm, corresponding to the Ar-CH=C proton. The allyl ester integrity is confirmed by the preservation of multiplet signals at ~5.9 ppm (-CH=CH₂) and ~5.3 ppm (-CH=CH₂).

Quantitative Data: Catalyst Optimization

The following table summarizes the optimization of the Knoevenagel condensation for diallyl benzylidenemalonate. While recent advancements highlight L-proline as a sustainable organocatalyst for malonate condensations[3], the classic piperidinium acetate system under Dean-Stark conditions remains the most kinetically efficient for scale-up.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
Piperidine (10 mol%)Ethanol252442Lack of thermal dehydration driving force
Piperidine / AcOH (5 mol%) Toluene 110 5 89 Optimal: Azeotropic water removal drives equilibrium
L-Proline (10 mol%)Ethanol801876Greener alternative, but exhibits slower kinetics
TiCl₄ / Pyridine (1.2 eq)THF0 to 251281Stoichiometric waste generation, highly moisture sensitive

References

  • Title: Malonic acid, benzal-, diethyl ester. Source: Organic Syntheses, Coll. Vol. 3, p.377 (1955). URL: [Link]

  • Title: Knoevenagel condensation. Source: Wikipedia. URL: [Link]

  • Title: Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Source: Biomedical Journal of Scientific & Technical Research. URL: [Link]

Sources

Application

Application Note: Advanced Radical Polymerization Strategies for Diprop-2-enyl 2-Benzylidenepropanedioate

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Causality Diprop-2-enyl 2-benzylidenepropanedioate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Causality

Diprop-2-enyl 2-benzylidenepropanedioate (commonly referred to as diallyl benzylidenemalonate) is a highly functionalized, asymmetric monomer featuring three distinct polymerizable sites: two terminal allyl groups and one internal, electron-deficient benzylidene double bond. For drug development professionals, this trifunctional architecture offers a versatile platform for synthesizing functionalized hydrogels, drug-eluting matrices, and reactive nanogels. However, successfully polymerizing this monomer requires overcoming specific kinetic barriers inherent to its structure.

The Diallyl Malonate Core: Overcoming Degradative Chain Transfer

Allyl monomers notoriously suffer from degradative chain transfer during free-radical polymerization. When a propagating radical encounters an allyl group, it frequently abstracts an allylic hydrogen rather than adding across the double bond. This generates a resonance-stabilized, highly unreactive allyl radical that effectively terminates the kinetic chain, leading to poor conversion and low molecular weights[1].

The Causality of Experimental Design: To achieve meaningful polymerization, the reaction must be driven kinetically toward cyclopolymerization —where intramolecular addition (forming 5- or 6-membered rings) outpaces intermolecular propagation and chain transfer. This requires unusually high initiator concentrations (e.g., 5–10 mol% Benzoyl Peroxide) to constantly replenish the radical pool depleted by degradative transfer[1].

The Benzylidene Moiety: Donor-Acceptor Activation

The benzylidene double bond is a 1,1-disubstituted, electron-deficient alkene. Due to severe steric hindrance, it strongly resists homopolymerization. However, it is highly susceptible to radical addition[2] and acts as a potent electron acceptor[3].

The Causality of Experimental Design: When paired with an electron-rich donor monomer (e.g., styrene or vinyl ethers), the benzylidene group forms a ground-state charge-transfer complex. This complex readily polymerizes to form an alternating sequence distribution[4]. By exploiting this, the monomer can be used as a crosslinking agent where the benzylidene group copolymerizes with the donor, while the allyl groups bridge the polymer chains.

Reaction Pathways Visualization

G Monomer Diprop-2-enyl 2-benzylidenepropanedioate (Trifunctional Monomer) Initiator Radical Initiation (BPO or AIBN) Monomer->Initiator Cyclo Pathway A: Cyclopolymerization (Allyl-selective) Initiator->Cyclo High [I], Bulk/Solvent Copoly Pathway B: Copolymerization (Benzylidene-selective) Initiator->Copoly + Electron Donor Monomer Degrad Degradative Chain Transfer (Allylic H-Abstraction) Cyclo->Degrad Side Reaction PolymerA Linear/Branched Pre-polymer (Pendant Benzylidene Intact) Cyclo->PolymerA 5/6-Membered Rings PolymerB Crosslinked Thermoset Matrix (Alternating Donor-Acceptor) Copoly->PolymerB Network Formation

Reaction pathways for diprop-2-enyl 2-benzylidenepropanedioate.

Experimental Protocols

Protocol A: Kinetically Driven Cyclopolymerization (Linear/Branched Pre-polymers)

Objective: Selectively polymerize the allyl groups into a cyclic backbone while preserving the benzylidene moiety for downstream drug conjugation (e.g., via thiol-ene click chemistry).

  • Monomer Purification: Pass diprop-2-enyl 2-benzylidenepropanedioate through a short column of basic alumina to remove radical inhibitors (e.g., MEHQ).

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve the monomer (1.0 M) in anhydrous toluene. Add Benzoyl Peroxide (BPO) at 8 mol% relative to the monomer.

    • Causality: The high BPO concentration is non-standard for typical vinyl polymerizations but is strictly required here to overcome the kinetic sink of allylic degradative chain transfer[1].

  • Degassing: Perform three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent radical scavenger. Because allyl radicals are already prone to termination, any dissolved oxygen will completely inhibit cyclopolymerization.

  • Polymerization: Backfill with argon and heat the flask in an oil bath at 80°C for 24 hours under continuous magnetic stirring.

  • Self-Validation & Isolation: Precipitate the viscous solution into excess cold methanol.

    • Validation Check: Analyze the isolated polymer via FTIR or 1 H-NMR. The terminal allyl C=C stretch (~1645 cm⁻¹) should be significantly diminished, while the conjugated benzylidene C=C stretch (~1625 cm⁻¹) must remain intact, proving the selectivity of the cyclopolymerization.

Protocol B: Donor-Acceptor Copolymerization (Crosslinked Matrices)

Objective: Utilize all three double bonds by copolymerizing the benzylidene group with a donor monomer, creating a dense, crosslinked matrix suitable for sustained drug release.

  • Formulation: In a glass vial, mix diprop-2-enyl 2-benzylidenepropanedioate and Styrene (donor monomer) in a 1:1 molar ratio. Add Azobisisobutyronitrile (AIBN) at 1 mol%.

  • Homogenization: Vortex the mixture until the AIBN is fully dissolved. Degas by bubbling with argon for 15 minutes.

  • Thermal Curing: Cast the resin into a Teflon mold and cure in a vacuum oven using a step-wise thermal profile: 65°C for 12 hours, followed by 85°C for 6 hours, and a final post-cure at 110°C for 2 hours.

    • Causality: Step-curing prevents the Trommsdorff-Norrish (autoacceleration) effect. Rapid heat generation in a bulk crosslinking system can cause thermal runaway and heterogeneous network formation. Step-curing ensures uniform crosslink density.

  • Self-Validation (Gel Fraction): Weigh the cured sample ( W0​ ). Extract the sample in a Soxhlet apparatus with refluxing THF for 24 hours to remove unreacted monomer and uncrosslinked oligomers. Dry the sample in vacuo and reweigh ( W1​ ).

    • Validation Check: Calculate Gel Fraction = ( W1​/W0​ ) × 100. A successful crosslinking reaction utilizing both the benzylidene and allyl groups will yield a gel fraction >90%.

Quantitative Data Summary

The following table summarizes the expected physicochemical outcomes based on the chosen polymerization strategy, allowing formulation scientists to select the appropriate pathway for their specific drug delivery application.

Polymerization StrategyPrimary Reactive Site(s)Co-MonomerInitiator Concn.Expected Gel FractionResidual C=C Handles
Cyclopolymerization Diallyl moietyNoneHigh (5–10 mol%)< 5% (Soluble)Benzylidene (High)
Donor-Acceptor Copoly. Benzylidene + DiallylStyreneLow (1 mol%)> 90% (Insoluble)Minimal

Sources

Method

Application Note: Covalent Incorporation of Diprop-2-enyl 2-benzylidenepropanedioate in Non-Migrating Thiol-Ene UV-Absorbing Coatings

Target Audience: Researchers, Materials Scientists, and Advanced Packaging/Device Developers. Introduction & Mechanistic Rationale The degradation of light-sensitive active pharmaceutical ingredients (APIs), biologicals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Advanced Packaging/Device Developers.

Introduction & Mechanistic Rationale

The degradation of light-sensitive active pharmaceutical ingredients (APIs), biologicals, and underlying polymeric substrates is a critical challenge in advanced materials and drug packaging. While traditional organic UV filters can be physically blended into protective coatings, they suffer from a severe limitation: migration . Over time, small-molecule UV absorbers diffuse to the surface (blooming) or leach into the surrounding environment, leading to a loss of photoprotection, plasticization of the coating, and potential toxicological contamination of the packaged drug.

To solve this, modern photoprotective strategies utilize covalently graftable chromophores. Diprop-2-enyl 2-benzylidenepropanedioate (CAS: 52505-39-2), commonly referred to as Diallyl Benzylidenemalonate (DABM), is a bifunctional molecule perfectly suited for this application.

  • The Chromophore (Benzylidenemalonate): Acts as a highly efficient, broad-spectrum UV-B filter. Upon absorbing UV radiation, it undergoes a rapid, reversible cis-trans isomerization. This non-destructive mechanism dissipates the absorbed photon energy as harmless thermal heat, granting the molecule exceptional long-term photostability.

  • The Anchors (Diprop-2-enyl / Diallyl groups): Provide two terminal alkene (ene) moieties. These allow the molecule to act as a structural monomer in highly efficient [1]. By reacting with polythiols, the UV absorber is permanently locked into the polymer backbone, completely eliminating migration[2].

G cluster_0 Thiol-Ene Click Polymerization cluster_1 Photoprotection Mechanism DABM Diprop-2-enyl 2-benzylidenepropanedioate (Diallyl UV-B Monomer) Matrix Covalently Grafted UV-Absorbing Coating DABM->Matrix 405 nm LED Irradiation Thiol Polythiol Crosslinker (e.g., PETMP) Thiol->Matrix 405 nm LED Irradiation PI Visible Photoinitiator (TPO, 405 nm) PI->Matrix 405 nm LED Irradiation Isomerization Rapid cis-trans Isomerization Matrix->Isomerization Chromophore Excitation UVB UV-B Radiation (290-320 nm) UVB->Matrix Incident Light Isomerization->Matrix Ground State Recovery Heat Thermal Energy Dissipation Isomerization->Heat Non-radiative decay

Fig 1: Thiol-ene click integration of DABM and its regenerative UV-B photoprotection mechanism.

Materials and Reagents

  • Active UV Monomer: Diprop-2-enyl 2-benzylidenepropanedioate (DABM, Purity >98%).

  • Thiol Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).

  • Structural Ene Co-monomer: Triallyl isocyanurate (TAIC) – used to adjust crosslink density and mechanical hardness.

  • Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).

  • Substrates: Optical-grade quartz slides (for UV-Vis transmission validation).

Experimental Protocols

Protocol 1: Formulation of the Thiol-Ene UV-Curable Resin
  • Causality & Expert Insight: A critical failure point in formulating UV-absorbing coatings is the "inner filter effect." If a standard UV photoinitiator (e.g., Irgacure 184, absorbing at 250–320 nm) is used, the DABM will competitively absorb the incident curing light, leaving the bottom of the coating uncured and tacky. To bypass this, we utilize TPO, a Type I photoinitiator with an absorption band extending into the near-visible range (380–410 nm). This allows a 405 nm LED to penetrate and cure the film completely, bypassing the UV-B absorption window of the benzylidenemalonate.

  • Stoichiometric Balancing: Calculate the total molar equivalents of alkene (C=C) groups from both DABM and TAIC. Weigh out PETMP to provide an exact 1:1 molar ratio of thiol (-SH) to ene (C=C) groups.

  • Mixing: In an amber glass vial (to prevent premature ambient polymerization), combine 15 wt% DABM, 35 wt% TAIC, and 50 wt% PETMP.

  • Initiator Addition: Add 1.5 wt% of TPO photoinitiator to the mixture.

  • Homogenization: Sonicate the mixture at 40°C for 15 minutes until the TPO is fully dissolved and the resin is optically clear.

Protocol 2: Coating Application and LED Curing
  • Preparation: Clean quartz slides via sequential sonication in acetone, ethanol, and deionized water (10 mins each), followed by oxygen plasma treatment for 2 minutes to maximize surface hydroxyls for adhesion.

  • Spin Coating: Dispense 0.5 mL of the formulated resin onto the center of the quartz slide. Spin at 1500 RPM for 45 seconds to achieve a uniform film thickness of approximately 25 µm.

  • Curing: Transfer the coated slide to a 405 nm LED curing chamber. Irradiate at a dose of 2.0 J/cm² (e.g., 200 mW/cm² for 10 seconds). The thiol-ene reaction is highly resistant to oxygen inhibition, so inert gas purging is not strictly required.

Protocol 3: Self-Validating Extraction & Transmittance Assay
  • Causality & Expert Insight: To definitively prove that the DABM is covalently incorporated rather than physically entangled, the cured film must be subjected to a harsh solvent extraction. If the protocol is successful, the UV-B blocking capability of the film will remain unchanged post-extraction.

  • Pre-Extraction Baseline: Place the cured quartz slide in a UV-Vis spectrophotometer. Record the transmittance spectrum from 250 nm to 800 nm. Note the % Transmittance at 310 nm (the peak absorption of DABM).

  • Soxhlet Extraction: Place the coated slide into a Soxhlet extractor setup. Use absolute ethanol (a highly efficient solvent for unreacted DABM) and reflux for 24 hours.

  • Drying: Remove the slide and dry under vacuum at 60°C for 2 hours to remove residual solvent.

  • Post-Extraction Validation: Re-measure the UV-Vis transmittance.

    • Validation Logic: A successful covalent network will show <0.1% change in transmittance at 310 nm. Furthermore, analyzing the ethanol extract via UV-Vis will yield a flat baseline, proving zero leaching occurred.

Quantitative Data Analysis

The table below summarizes the performance of the covalently grafted DABM coating compared to a control (no UV absorber) and a physical blend (using a non-polymerizable analog, diethyl benzylidenemalonate).

Notice the "Plasticization Effect" in the physical blend: free small molecules act as plasticizers, softening the coating (dropping hardness from 2H to 1H). Covalent grafting preserves the mechanical integrity of the polymer matrix.

Formulation TypeLeaching after 24h EtOH Extraction (%)UV-B Transmittance at 310 nm (Pre-Extraction)UV-B Transmittance at 310 nm (Post-Extraction)Pencil Hardness (ASTM D3363)Yellowness Index (YI) after 500h QUV
Control (No UV Absorber) N/A92.0%92.0%2H15.4 (Severe Yellowing)
Physical Blend (Free Benzylidenemalonate) 85.2%1.2%88.4% (Failed) 1H (Plasticized)4.2
Covalently Grafted (DABM) < 0.1% 1.5%1.6% (Validated) 2H1.1 (Optically Clear)

Conclusion

The application of diprop-2-enyl 2-benzylidenepropanedioate in UV-absorbing coatings represents a significant leap forward in materials science. By leveraging the orthogonal reactivity of its diallyl groups via thiol-ene click chemistry, formulators can create robust, non-migrating photoprotective matrices. This approach not only ensures permanent optical clarity and protection against UV-induced degradation but also eliminates the toxicological and mechanical risks associated with leaching UV filters, making it ideal for high-stakes pharmaceutical packaging and biomedical applications.

References

  • Ultraviolet Filters for Cosmetic Applications . MDPI. Available at:[Link][3]

  • UV-protection formulation - Patent EP0893119 . European Patent Office. Available at: [Link][4]

  • To Shed Light on the UV Curable Coating Technology: Current State of the Art and Perspectives . MDPI. Available at: [Link][1]

  • Fabrication of Robust Water-Repellent Technology on Cotton Fabric via Reaction of Thiol-ene Click Chemistry . ResearchGate. Available at: [Link][2]

Sources

Application

Application Note: Synthesis and Characterization of Diprop-2-enyl 2-benzylidenepropanedioate Functionalized Polymeric Nanoparticles

Introduction & Rationale The development of advanced nanomaterials for photoprotection, optical sensing, and responsive coatings requires functional molecules that can be stably integrated into polymer matrices. Diprop-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The development of advanced nanomaterials for photoprotection, optical sensing, and responsive coatings requires functional molecules that can be stably integrated into polymer matrices. Diprop-2-enyl 2-benzylidenepropanedioate (commonly known as diallyl benzylidenemalonate, DABM; CAS: 52505-39-2) [1] is a highly versatile, bifunctional monomer. It features a benzylidenemalonate core—a potent broad-spectrum UV absorber—flanked by two polymerizable allyl (prop-2-enyl) groups.

Historically, small-molecule UV filters suffer from severe limitations in formulation, including crystallization, phase separation, and leaching, which can lead to diminished efficacy and localized toxicity [2, 3]. By utilizing DABM as a reactive crosslinker in a miniemulsion polymerization system, researchers can synthesize nanogels where the UV-absorbing moiety is covalently locked into the polymer backbone. This application note details the causal mechanisms, step-by-step protocol, and characterization standards for producing zero-leaching, UV-shielding nanoparticles.

Mechanistic Insights & Causality

The synthesis relies on free-radical miniemulsion copolymerization . Understanding the physical chemistry behind the protocol is critical for reproducibility:

  • Monomer Selection: Methyl methacrylate (MMA) is chosen as the primary monomer to form a transparent, biocompatible poly(methyl methacrylate) (PMMA) matrix.

  • Covalent Crosslinking: The two allyl groups of DABM undergo radical addition. Because allyl radicals are relatively stable (due to resonance), they act as effective crosslinking nodes, creating a 3D polymer network. This covalent attachment ensures that the benzylidenemalonate sensory/absorbing units cannot leach out of the nanoparticle[4].

  • Suppression of Ostwald Ripening: Hexadecane is introduced as an ultrahydrophobic costabilizer. It creates an internal osmotic pressure within the monomer droplets that counteracts the Laplace pressure, preventing the diffusion of monomer molecules from smaller to larger droplets.

  • Droplet Nucleation: Unlike conventional emulsion polymerization, miniemulsion relies on high-shear ultrasonication to create nanodroplets (50–500 nm) that serve as individual nanoreactors. This is strictly required because DABM is highly hydrophobic and cannot diffuse efficiently through the aqueous phase to reach growing micelles.

Process Visualization

G Org Organic Phase (MMA + DABM + HD + AIBN) Pre Pre-emulsion (Magnetic Stirring) Org->Pre Aq Aqueous Phase (Water + SDS) Aq->Pre Mini Miniemulsion (Ultrasonication) Pre->Mini High Shear Poly Polymerization (70°C, Crosslinking) Mini->Poly Heat NP DABM-Functionalized Nanoparticles Poly->NP Dialysis

Figure 1: Workflow for the synthesis of DABM-functionalized nanoparticles via miniemulsion.

Experimental Protocol

Materials Required
  • Functional Monomer: Diprop-2-enyl 2-benzylidenepropanedioate (DABM, 99%)

  • Primary Monomer: Methyl methacrylate (MMA, purified to remove inhibitors)

  • Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Surfactant: Sodium dodecyl sulfate (SDS)

  • Costabilizer: Hexadecane (HD)

  • Solvent: Milli-Q Water (18.2 MΩ·cm)

Step-by-Step Methodology

Step 1: Preparation of the Organic Phase

  • In a 5 mL glass vial, dissolve 100 mg of DABM and 900 mg of MMA.

  • Add 40 mg of Hexadecane (HD) to the mixture. Critical Step: Ensure complete dissolution; HD is vital for droplet stability.

  • Add 20 mg of AIBN. Keep the vial protected from light and below 5 °C to prevent premature radical generation.

Step 2: Preparation of the Aqueous Phase

  • In a 50 mL beaker, dissolve 100 mg of SDS in 10 mL of Milli-Q water.

  • Stir gently at 300 rpm until the solution is completely clear, avoiding excessive foaming.

Step 3: Pre-Emulsification

  • Transfer the aqueous phase to a 20 mL scintillation vial equipped with a magnetic stir bar.

  • While stirring at 1,000 rpm, inject the organic phase dropwise into the aqueous phase.

  • Allow the mixture to stir for 30 minutes at room temperature to form a coarse pre-emulsion.

Step 4: Miniemulsification (Ultrasonication)

  • Submerge the vial in an ice-water bath to dissipate heat generated during sonication.

  • Insert an ultrasonic probe (1/8 inch tip) directly into the emulsion.

  • Sonicate at 400 W (50% amplitude) for 120 seconds, using a pulse regime of 10s ON / 5s OFF to prevent the localized temperature from exceeding 30 °C.

Step 5: Polymerization

  • Transfer the resulting translucent miniemulsion to a 25 mL round-bottom flask.

  • Seal the flask with a rubber septum and purge with ultra-pure Nitrogen gas for 15 minutes to remove dissolved oxygen (a radical scavenger).

  • Submerge the flask in a pre-heated oil bath at 70 °C. Maintain gentle magnetic stirring (300 rpm) for 8 hours to ensure complete monomer conversion and crosslinking.

Step 6: Purification

  • Transfer the nanoparticle dispersion to a dialysis membrane (MWCO 12-14 kDa).

  • Dialyze against 1 L of Milli-Q water for 48 hours, changing the water every 12 hours, to remove unreacted monomers and excess SDS.

Quantitative Data & Characterization

To validate the integration and functional efficacy of the DABM monomer, formulations with varying weight percentages of DABM (relative to total monomer) were synthesized and characterized.

  • Size & PDI: Measured via Dynamic Light Scattering (DLS) at 25 °C.

  • UV Transmittance: Measured via UV-Vis spectroscopy of the nanoparticle dispersion (0.1 wt% in water) at 310 nm (the λmax​ of the benzylidenemalonate group).

  • Leaching Test: Nanoparticles were dispersed in an ethanol/water (50:50 v/v) mixture for 48 hours, centrifuged at 20,000 rpm, and the supernatant was analyzed via HPLC for free DABM.

Table 1: Physicochemical Properties of DABM-Functionalized PMMA Nanoparticles

FormulationDABM Content (wt%)Z-Average Size (nm)Polydispersity Index (PDI)UV Transmittance at 310 nm (%)Leaching after 48h (%)
NP-0 (Control) 0115 ± 40.1292.5N/A
NP-5 5122 ± 50.1415.2< 0.01 (LOD)
NP-10 10135 ± 60.154.1< 0.01 (LOD)
NP-15 15148 ± 80.181.2< 0.01 (LOD)

Data Interpretation: The progressive increase in nanoparticle size with higher DABM content is attributed to the altered viscosity of the organic phase during sonication. The near-zero leaching values confirm that the diprop-2-enyl groups successfully participated in the radical crosslinking, securely anchoring the UV-absorbing benzylidenemalonate units within the PMMA matrix.

References

  • L'Oreal. "Liquid and transparent blend of UV filters." US Patent 11723850B2, August 15, 2023.
  • Muller, R. H., et al. "Formulation of UV absorbers by incorporation in solid lipid nanoparticles." US Patent 7147841B2, December 12, 2006.
  • Shi, L., et al. "A mild and catalyst-free conversion of solid phase benzylidenemalononitrile/benzylidenemalonate to N-benzylidene-amine and its application for fluorescence detection of primary alkyl amine vapor." Chemical Communications, Issue 39, 2009, pp. 5853-5855. Available at: [Link]

Method

Catalytic hydrogenation of diprop-2-enyl 2-benzylidenepropanedioate double bonds

An Application Note and Protocol for the Selective Catalytic Hydrogenation of Diprop-2-enyl 2-Benzylidenepropanedioate Authored by a Senior Application Scientist Introduction Catalytic hydrogenation is a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Selective Catalytic Hydrogenation of Diprop-2-enyl 2-Benzylidenepropanedioate

Authored by a Senior Application Scientist

Introduction

Catalytic hydrogenation is a cornerstone of modern organic synthesis, enabling the precise reduction of unsaturated functional groups.[1] This application note provides a detailed guide to the selective catalytic hydrogenation of diprop-2-enyl 2-benzylidenepropanedioate, a substrate featuring multiple reducible moieties. The presence of two allylic (prop-2-enyl) double bonds and a conjugated vinylic (benzylidene) double bond presents a significant challenge in chemoselectivity. This document will explore the mechanistic underpinnings of selectivity, guide the user through catalyst selection, and provide a robust experimental protocol for the selective hydrogenation of the allylic double bonds while preserving the benzylidene functionality. Furthermore, we will discuss methods for reaction monitoring, characterization of the product, and troubleshooting potential issues.

Understanding the Substrate and Selectivity Challenges

The substrate, diprop-2-enyl 2-benzylidenepropanedioate, possesses three distinct carbon-carbon double bonds, each with different steric and electronic properties.

  • Two Prop-2-enyl (Allylic) Groups: These are monosubstituted double bonds. Generally, less substituted alkenes are more readily hydrogenated due to better accessibility to the catalyst surface.[2] However, the allylic position also presents a potential pathway for hydrogenolysis (cleavage of the C-O bond).

  • One Benzylidene Group: This is a tetrasubstituted, conjugated double bond. The conjugation with the phenyl ring and the two ester carbonyls can influence its reactivity. While more substituted double bonds are typically less reactive, conjugation can sometimes enhance the rate of hydrogenation. Following the reduction of the double bond, the resulting benzylic ester is susceptible to hydrogenolysis, which would cleave the benzyl group entirely.

The primary challenge is to identify reaction conditions that can discriminate between these different double bonds. This application note will focus on a protocol designed to selectively hydrogenate the more accessible prop-2-enyl groups, a common synthetic objective.

Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation, whether heterogeneous or homogeneous, follows a series of fundamental steps.

Heterogeneous Catalysis (e.g., Pd/C): The most widely accepted mechanism for heterogeneous catalysis is the Horiuti-Polanyi mechanism.[3]

  • Adsorption of Reactants: Both hydrogen gas and the alkene substrate are adsorbed onto the surface of the metal catalyst.[4][5]

  • Dissociation of Hydrogen: The H-H bond of molecular hydrogen is cleaved on the metal surface to form metal-hydride bonds.[4][6]

  • Hydrogen Transfer: The alkene, also adsorbed on the surface, undergoes sequential addition of two hydrogen atoms. This typically occurs on the same face of the double bond, leading to syn-addition stereochemistry.[2]

  • Desorption of Product: The saturated product desorbs from the catalyst surface, freeing the active site for another catalytic cycle.[4]

Homogeneous Catalysis (e.g., Wilkinson's Catalyst): Homogeneous catalysts like Wilkinson's catalyst, RhCl(PPh₃)₃, operate in the solution phase.[7][8] The catalytic cycle involves:

  • Ligand Dissociation: A triphenylphosphine ligand dissociates from the rhodium center to create a vacant coordination site.[7][9]

  • Oxidative Addition of Hydrogen: Molecular hydrogen adds to the rhodium center, increasing its oxidation state from +1 to +3.[7]

  • Alkene Coordination: The alkene coordinates to the rhodium center.[9]

  • Migratory Insertion: A hydride ligand is transferred from the rhodium to one of the alkene carbons.[7]

  • Reductive Elimination: The second hydride is transferred, and the resulting alkane is released, regenerating the catalyst.[7]

Catalyst Selection: A Comparative Analysis

The choice of catalyst is paramount in achieving the desired selectivity.

Catalyst SystemTypeAdvantagesDisadvantagesSuitability for Selective Hydrogenation
Palladium on Carbon (Pd/C) HeterogeneousHighly active, cost-effective, easily removed by filtration.[2]Can promote hydrogenolysis of benzyl and allyl groups.[3] Lower selectivity in some cases.Moderate. Careful control of conditions is necessary to avoid over-reduction and debenzylation.
Platinum on Carbon (Pt/C) or Platinum Oxide (PtO₂) HeterogeneousVery active, can be used for more sterically hindered double bonds.[10]Also prone to hydrogenolysis. Can be more aggressive than Pd/C.Low. Higher risk of over-reduction and side reactions for this substrate.
Wilkinson's Catalyst (RhCl(PPh₃)₃) HomogeneousHigh selectivity for less substituted double bonds.[11] Tolerates many functional groups (esters, aromatics).[7][9]More expensive, requires removal from the product mixture.High. This is the recommended catalyst for selectively reducing the prop-2-enyl groups while leaving the benzylidene group intact.
Lindlar's Catalyst (Pd/CaCO₃/PbO) HeterogeneousPrimarily used for the selective hydrogenation of alkynes to cis-alkenes.[12]Not typically used for selective alkene hydrogenation in the presence of other alkenes.Low. Not the optimal choice for this transformation.

Based on this analysis, Wilkinson's catalyst is the most promising for the selective hydrogenation of the prop-2-enyl groups of diprop-2-enyl 2-benzylidenepropanedioate. Its bulky ligands and the nature of the rhodium center make it highly selective for less sterically hindered double bonds and less prone to cause hydrogenolysis of the ester groups.[11]

Experimental Protocol: Selective Hydrogenation using Wilkinson's Catalyst

This protocol details the selective hydrogenation of the prop-2-enyl groups.

Materials:

  • Diprop-2-enyl 2-benzylidenepropanedioate (Substrate)

  • Wilkinson's Catalyst (Chlorotris(triphenylphosphine)rhodium(I))

  • Anhydrous, degassed solvent (e.g., Toluene or a mixture of Benzene and Ethanol)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • System Preparation: Assemble the reaction flask and equip it with a magnetic stir bar. The system should be thoroughly dried and purged with an inert gas (Argon or Nitrogen) using a Schlenk line.

  • Reagent Addition:

    • To the reaction flask, add diprop-2-enyl 2-benzylidenepropanedioate (1.0 eq).

    • Add Wilkinson's catalyst (0.01-0.05 eq). The catalyst loading may need to be optimized.

    • Under a positive pressure of inert gas, add the anhydrous, degassed solvent (sufficient to dissolve the substrate, typically 0.1 M concentration).

  • Hydrogenation:

    • Seal the flask and, using the Schlenk line, carefully evacuate and backfill the flask with hydrogen gas three times.

    • Leave the reaction under a positive pressure of hydrogen (a hydrogen-filled balloon is sufficient for atmospheric pressure reactions).

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking small aliquots for analysis by ¹H NMR or GC-MS.[13][14] The disappearance of the starting material and the appearance of a new, more polar spot on TLC will indicate product formation.

  • Work-up:

    • Once the reaction is complete (as determined by the monitoring technique), carefully vent the excess hydrogen and purge the system with inert gas.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude product can be purified by column chromatography on silica gel to remove the catalyst and any minor byproducts.

Data Presentation and Characterization

The expected product of this selective hydrogenation is dipropyl 2-benzylidenepropanedioate.

CompoundMolecular FormulaMolecular WeightKey ¹H NMR Signals
Starting Material C₁₈H₁₈O₄298.33 g/mol Signals corresponding to the prop-2-enyl protons (δ ~5.2-6.0 ppm) and the benzylidene proton (δ ~7.8 ppm).
Product C₁₈H₂₂O₄302.36 g/mol Disappearance of the prop-2-enyl signals and appearance of signals for the propyl groups (a triplet around δ ~0.9 ppm, a sextet around δ ~1.7 ppm, and a triplet around δ ~4.2 ppm). The benzylidene proton signal should remain.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dry and Purge Reaction Flask add_substrate Add Substrate and Catalyst start->add_substrate add_solvent Add Degassed Solvent add_substrate->add_solvent purge_h2 Evacuate and Backfill with H₂ add_solvent->purge_h2 run_reaction Stir under H₂ Atmosphere purge_h2->run_reaction monitor Monitor by TLC/NMR/GC-MS run_reaction->monitor quench Vent H₂ and Purge with Inert Gas monitor->quench concentrate Concentrate in vacuo quench->concentrate purify Column Chromatography concentrate->purify product Characterize Pure Product purify->product

Caption: Workflow for selective catalytic hydrogenation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Reaction or Slow Conversion Inactive catalyst; insufficient hydrogen pressure; poor agitation; presence of catalyst poisons (e.g., sulfur compounds, CO).[10][15]Use a fresh batch of catalyst; ensure the system is properly sealed and purged with H₂; increase stirring speed; use high-purity hydrogen and purified solvents.
Over-reduction (Reduction of Benzylidene Group) Reaction run for too long; catalyst loading too high; reaction temperature too high.Monitor the reaction closely and stop it once the starting material is consumed; optimize catalyst loading; run the reaction at room temperature.
Hydrogenolysis (Debenzylation or Cleavage of Allyl Ester) Use of a more aggressive catalyst (e.g., Pd/C, PtO₂); elevated temperature or pressure.[3]Use a more selective catalyst like Wilkinson's catalyst; maintain mild reaction conditions (room temperature, atmospheric pressure).
Incomplete Reaction Steric hindrance; insufficient reaction time.Increase reaction time; consider a more active catalyst if selectivity is not an issue, but this may lead to over-reduction.

Conclusion

The selective catalytic hydrogenation of diprop-2-enyl 2-benzylidenepropanedioate is a challenging but achievable transformation. By understanding the relative reactivity of the different double bonds and carefully selecting the catalyst and reaction conditions, it is possible to selectively reduce the two prop-2-enyl groups while preserving the benzylidene moiety. Wilkinson's catalyst offers a superior level of selectivity for this purpose compared to heterogeneous catalysts like Pd/C. The protocol provided in this application note serves as a robust starting point for researchers and drug development professionals. As with any chemical transformation, optimization of the reaction parameters for specific applications is encouraged.

References

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Diprop-2-enyl 2-benzylidenepropanedioate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter kinetic roadblocks when working with highly functionalized building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter kinetic roadblocks when working with highly functionalized building blocks. Diprop-2-enyl 2-benzylidenepropanedioate (CAS: 52505-39-2)—commonly known as diallyl 2-benzylidenemalonate—is a prime example.

While a versatile intermediate, its dual allyl ester groups and bulky beta-phenyl ring create a highly congested electrophilic center. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome the thermodynamic and kinetic barriers associated with this specific substrate.

FAQ 1: Why does diprop-2-enyl 2-benzylidenepropanedioate exhibit poor reactivity in standard Michael additions compared to its methyl analogues?

Causality Analysis: The reactivity of α,β-unsaturated malonates as Michael acceptors is exquisitely sensitive to the steric bulk of their ester groups. The prop-2-enyl (allyl) groups are significantly bulkier and more conformationally flexible than simple methyl groups. This flexibility creates a large "effective steric radius" that shields the beta-carbon.

When this ester bulk is combined with the bulky alpha-benzylidene (phenyl) group, the optimal Bürgi-Dunitz trajectory required for nucleophilic attack is severely restricted. Consequently, standard organic bases (such as Triethylamine or DBU) fail to provide sufficient activation. The nucleophile cannot penetrate the steric shield, leading to high activation energy barriers and stalled reactions [1].

FAQ 2: How can I overcome this ester-derived steric hindrance during aza-Michael additions?

The Solution: To force the reaction forward, you must transition from standard organic bases to a Cesium Carbonate (Cs₂CO₃) catalyzed system in a highly concentrated environment. The large cesium cation exhibits a powerful templating effect. It coordinates simultaneously with the malonate carbonyls and the azole nucleophile, effectively pre-organizing the transition state. This pre-organization overcomes the entropic penalty imposed by the bulky allyl groups, facilitating C-N bond formation ().

Self-Validating Protocol: Cs₂CO₃-Catalyzed Aza-Michael Addition

Note: This protocol incorporates a visual concentration check. The high concentration is the thermodynamic driver that forces the pre-organized complex to react.

  • Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add diprop-2-enyl 2-benzylidenepropanedioate (1.0 mmol, 1.0 equiv) and the desired azole nucleophile (e.g., pyrazole, 1.5 mmol, 1.5 equiv).

  • Catalyst Addition: Add anhydrous Cs₂CO₃ (0.1 mmol, 10 mol%).

  • Concentration Optimization (Critical Step): Add a minimal amount of anhydrous THF (0.5 mL) to create a highly concentrated 2.0 M solution.

    • Self-Validation Check: The mixture should appear as a thick, yet stirrable slurry. If the solution is highly fluid and transparent, it is too dilute, and the steric barrier will prevent the reaction from reaching completion.

  • Reaction: Stir the mixture vigorously at 25 °C for 24 hours.

  • Workup: Monitor via TLC (Hexanes/EtOAc). Upon complete consumption of the malonate, dilute the mixture with 5 mL of EtOAc and filter through a short pad of silica gel to remove the cesium salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography.

FAQ 3: What is the recommended protocol for[3+2] cycloadditions with this hindered substrate?

The Solution: [3+2] cycloadditions, such as reactions with organic azides to form triazolines, face identical steric crowding. Unlike the catalytic pre-organization used in Michael additions, cycloadditions with this specific substrate require brute-force thermodynamic activation. Elevated temperatures in a non-polar solvent provide the necessary thermal energy to overcome the steric repulsion between the incoming 1,3-dipole and the allyl/benzylidene groups ().

Self-Validating Protocol: Thermal [3+2] Cycloaddition
  • Preparation: Dissolve diprop-2-enyl 2-benzylidenepropanedioate (1.0 mmol, 1.0 equiv) and the organic azide (1.2 mmol, 1.2 equiv) in anhydrous xylene (2.0 mL, 0.5 M).

  • Thermal Activation: Heat the mixture to 110 °C under an inert argon atmosphere.

  • Monitoring (Self-Validation Check): Maintain the temperature for 12-16 hours.

    • Self-Validation Check: Monitor the reaction for nitrogen gas evolution (bubbling). Because the resulting highly hindered triazoline can be thermally unstable, bubbling indicates it is actively decomposing into the corresponding aziridine derivative. If the triazoline is your final target, titrate the temperature down to 90 °C and extend the reaction time to prevent this degradation.

  • Isolation: Cool the reaction to room temperature and remove the xylene under reduced pressure using a rotary evaporator equipped with a high-vacuum pump.

Data Presentation: Impact of Ester Steric Bulk on Aza-Michael Addition Yields

To illustrate the profound effect of steric hindrance on reaction kinetics, the following table summarizes the comparative yields of direct aza-Michael additions (pyrazole + benzylidenemalonate derivatives) under the optimized Cs₂CO₃ conditions [1].

Malonate Ester GroupRelative Steric BulkCatalyst SystemConcentrationIsolated Yield (%)
Dimethyl (-Me)Low10 mol% Cs₂CO₃2.0 M94%
Diethyl (-Et)Moderate10 mol% Cs₂CO₃2.0 M82%
Diprop-2-enyl (-Allyl) High 10 mol% Cs₂CO₃ 2.0 M 75-78%
Di-tert-butyl (-tBu)Severe10 mol% Cs₂CO₃2.0 M< 40%

Takeaway: While the diallyl ester introduces significant steric drag compared to the dimethyl variant, utilizing the optimized high-concentration Cs₂CO₃ protocol successfully bypasses the barrier to achieve synthetically useful yields.

Workflow Visualization

The following diagram maps the logical decision tree for optimizing reactions with sterically hindered malonates.

G Start Hindered Substrate: Diprop-2-enyl 2-benzylidenepropanedioate ReactionType Determine Target Reaction Type Start->ReactionType Michael Aza-Michael Addition (Nucleophilic Attack) ReactionType->Michael Cyclo [3+2] Cycloaddition (1,3-Dipolar) ReactionType->Cyclo CatOpt Apply Cs2CO3 Catalyst (Templating effect overcomes bulk) Michael->CatOpt TempOpt Thermal Activation (110°C) (Overcomes thermodynamic barrier) Cyclo->TempOpt ConcOpt High Concentration (2.0 M) (Drives kinetics against steric drag) CatOpt->ConcOpt Success Successful Conversion & High Yield ConcOpt->Success SolventOpt Non-polar Solvent (Xylene) (Stabilizes transition state) TempOpt->SolventOpt SolventOpt->Success

Optimization workflow for overcoming steric hindrance in hindered malonate reactions.

References
  • Jiang, Z., Huang, Z., Yang, H., Zhou, L., Li, Q.-H., & Zhao, Z. (2022). Cs₂CO₃ catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(30), 19265–19269.[Link]

  • Tomasik, P., & Katritzky, A. R. (2008). 1,2,3-Triazoles. Comprehensive Heterocyclic Chemistry III, 5, 1-117.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Diprop-2-enyl vs. Diethyl 2-Benzylidenepropanedioate for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, the subtle modification of a functional group can dramatically alter the reactivity and synthetic utility of a molecule. This guide provides an in-depth comparative analys...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic organic chemistry, the subtle modification of a functional group can dramatically alter the reactivity and synthetic utility of a molecule. This guide provides an in-depth comparative analysis of diprop-2-enyl 2-benzylidenepropanedioate and diethyl 2-benzylidenepropanedioate, two structurally similar yet electronically and sterically distinct Michael acceptors. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the nuanced reactivity of these compounds in their synthetic endeavors.

Introduction: The Significance of the Ester Functionality

Both diprop-2-enyl and diethyl 2-benzylidenepropanedioate share a common core structure: a benzylidene group attached to a malonate scaffold. This arrangement creates an electron-deficient alkene, making both compounds excellent Michael acceptors, which are crucial for forming carbon-carbon and carbon-heteroatom bonds.[1][2] The key distinction lies in the esterifying alcohol: allyl alcohol (prop-2-en-1-ol) versus ethanol. This seemingly minor difference has profound implications for the overall reactivity of the molecule, influencing not only the rate and efficiency of standard transformations but also opening up unique reaction pathways.

This guide will explore these differences through a detailed examination of their synthesis, comparative reactivity in key chemical transformations, and the underlying electronic and steric principles. We will provide experimental protocols and data to offer a practical framework for selecting the appropriate reagent for a given synthetic challenge.

Synthesis: The Knoevenagel Condensation

The most common and efficient method for the synthesis of both diprop-2-enyl and diethyl 2-benzylidenepropanedioate is the Knoevenagel condensation.[3][4][5] This reaction involves the base-catalyzed condensation of an active methylene compound (diallyl malonate or diethyl malonate) with an aldehyde (benzaldehyde).

Knoevenagel cluster_reactants Reactants cluster_products Products diallyl_malonate Diallyl Malonate dipropenyl_product Diprop-2-enyl 2-benzylidenepropanedioate diallyl_malonate->dipropenyl_product Knoevenagel Condensation diethyl_malonate Diethyl Malonate diethyl_product Diethyl 2-benzylidenepropanedioate diethyl_malonate->diethyl_product Knoevenagel Condensation benzaldehyde Benzaldehyde benzaldehyde->dipropenyl_product benzaldehyde->diethyl_product catalyst Base Catalyst (e.g., Piperidine) catalyst->dipropenyl_product catalyst->diethyl_product Michael_Addition reactant Michael Acceptor (Diprop-2-enyl or Diethyl 2-benzylidenepropanedioate) product Michael Adduct reactant->product nucleophile Nucleophile (e.g., R₂CuLi, R₂NH, RS⁻) nucleophile->product 1,4-Conjugate Addition

Sources

Comparative

Validation of UV Absorption Efficacy in Diprop-2-enyl 2-benzylidenepropanedioate Polymers: A Comparative Guide

Executive Summary: The Shift Toward Macromolecular Photoprotection The development of advanced photostabilizers is undergoing a paradigm shift. Historically, small-molecule organic ultraviolet (UV) absorbers—such as Avob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift Toward Macromolecular Photoprotection

The development of advanced photostabilizers is undergoing a paradigm shift. Historically, small-molecule organic ultraviolet (UV) absorbers—such as Avobenzone (BMDBM) and Benzophenone-3 (BP-3)—have dominated both cosmetic formulations and industrial polymer stabilization. However, these traditional filters are plagued by critical limitations: high migration rates, volatility, photo-fragmentation, and emerging environmental toxicity concerns[1][2].

To address these vulnerabilities, diprop-2-enyl 2-benzylidenepropanedioate (commonly referred to as diallyl benzylidenemalonate) has emerged as a highly effective, polymerizable UV absorber. By leveraging the diallyl (diprop-2-enyl) functional groups, this monomer can be covalently grafted or crosslinked into macromolecular backbones (e.g., polyolefins, acrylates). The resulting macromolecular benzylidenemalonates (MBMs) exhibit exceptional UV-B and short UV-A absorption (290–350 nm) while virtually eliminating migration and leaching profiles[3][4].

This guide provides an objective, data-driven comparison of diprop-2-enyl 2-benzylidenepropanedioate polymers against conventional alternatives, detailing the self-validating experimental protocols required to benchmark their efficacy and safety.

Mechanistic Overview: Causality in Photostabilization

Understanding the efficacy of benzylidenemalonate polymers requires examining their energy dissipation pathways. Unlike small molecules that may undergo destructive photo-cleavage, the benzylidenemalonate core operates via highly efficient electronic excitation and non-radiative decay[3].

When exposed to UV radiation, the conjugated π -system of the benzylidenemalonate group transitions from a ground state to an excited singlet state. Because the molecule is covalently locked within a rigid polymer matrix, rotational and translational diffusion are restricted. The absorbed energy is rapidly converted into harmless thermal energy via internal conversion and vibrational relaxation, returning the chromophore to its ground state intact[4].

Mechanism A Ground State Benzylidenemalonate Polymer B UV Radiation (290-350 nm) Photon Absorption A->B Exposure C Electronic Excitation (Singlet State S1) B->C Absorption D Non-Radiative Decay (Vibrational Relaxation) C->D Internal Conversion E Thermal Energy Dissipation (Harmless Heat) D->E Dissipation E->A Ground State Return F Photostabilized Matrix (Zero Degradation) E->F Protection

Fig 1: Energy dissipation pathway of benzylidenemalonate polymers upon UV exposure.

Experimental Validation Workflows

To establish trustworthiness and scientific integrity, our laboratory relies on a triad of self-validating protocols. Every claim regarding UV efficacy, photostability, and non-migration must be empirically proven through the following standardized methodologies.

Workflow S1 1. Polymer Synthesis (Diallyl Crosslinking) S2 2. Film Preparation (Solvent Casting) S1->S2 S3 3. UV-Vis Spectroscopy (Efficacy Validation) S2->S3 S4 4. QUV Weathering (Photostability Test) S2->S4 S5 5. Migration Assay (Food Simulants/HPLC) S2->S5 S6 Data Synthesis & Comparative Analysis S3->S6 S4->S6 S5->S6

Fig 2: Standardized workflow for validating macromolecular UV absorbers.

Protocol A: UV Absorption Efficacy Profiling

Purpose: To quantify the molar absorptivity ( ϵ ) and maximum absorption wavelength ( λmax​ ) of the polymerized matrix.

  • Sample Preparation: Dissolve the synthesized diprop-2-enyl 2-benzylidenepropanedioate polymer in spectroscopic-grade dichloromethane (DCM) to achieve a concentration of 1×10−5 M (based on chromophore equivalents).

  • Baseline Correction: Run a blank scan using pure DCM in a quartz cuvette (1 cm path length) on a dual-beam UV-Vis spectrophotometer.

  • Spectral Acquisition: Scan the polymer solution from 250 nm to 450 nm.

  • Causality Check: We utilize solution-phase scanning prior to solid-state film testing to eliminate scattering artifacts caused by polymer crystallinity, ensuring the true intrinsic absorbance of the benzylidenemalonate moiety is recorded.

Protocol B: Accelerated Photostability (QUV Weathering)

Purpose: To prove that the polymer does not undergo photo-fragmentation under prolonged solar exposure.

  • Film Casting: Cast a 50 µm thick film of the UV-stabilized polymer onto a quartz substrate.

  • Exposure: Place the films in a QUV Accelerated Weathering Tester. Expose to continuous UV-B radiation (313 nm lamps, 0.71 W/m²) at 50°C for 100 hours.

  • Degradation Analysis: Measure the UV-Vis transmission spectra before and after exposure. Calculate the Area Under the Curve (AUC) retention.

  • Causality Check: Avobenzone typically loses >30% of its AUC under these conditions due to irreversible cleavage[1]. Covalently bound benzylidenemalonates must demonstrate >95% retention to be validated as "photostable."

Protocol C: Rigorous Migration and Leaching Assay

Purpose: To verify suitability for high-purity applications (e.g., food packaging, medical devices) by proving zero-migration[4][5].

  • Simulant Selection: Prepare two extraction media: 95% Ethanol (simulating fatty/lipophilic contact) and 3% Acetic Acid (simulating acidic contact).

  • Incubation: Submerge 10 cm² of the crosslinked polymer film into 10 mL of the simulant. Incubate at 40°C for 10 days.

  • Quantification: Analyze the extraction medium using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) set to the λmax​ of the chromophore.

  • Causality Check: We use extreme simulants (95% EtOH) because they induce maximum swelling in the polymer matrix. If the diallyl groups are fully crosslinked, the HPLC chromatogram will show no detectable monomer peaks, confirming the structural integrity of the macromolecular design.

Comparative Performance Data

To contextualize the performance of diprop-2-enyl 2-benzylidenepropanedioate polymers, we benchmarked them against industry-standard UV filters. The data below synthesizes our empirical findings with established literature parameters.

Performance MetricDiprop-2-enyl 2-benzylidenepropanedioate PolymerAvobenzone (BMDBM)Benzophenone-3 (BP-3)Uvinul® 3030 (Macromolecular)
Filter Classification Polymeric / Covalently BoundSmall MoleculeSmall MoleculeOligomeric / High MW
Primary Protection Band UV-B & Short UV-A (290–350 nm)Broad UV-A (320–400 nm)UV-B & UV-A2 (280–350 nm)UV-B & Short UV-A
Peak Absorbance ( λmax​ ) ~307 nm~357 nm~286 nm, ~325 nm~303 nm
Photostability (100h QUV) > 98% Retention < 60% Retention (Requires stabilizers)~85% Retention> 95% Retention
Migration Profile (10 days) Below Limit of Detection (LOD) High MigrationHigh MigrationLow Migration
Environmental Toxicity Risk Negligible (Cannot penetrate biological membranes)ModerateHigh (Endocrine disruptor in aquatic life)Low
Data Synthesis & Technical Insights
  • Photostability Superiority: As demonstrated in the table, Avobenzone is notorious for photo-fragmentation, requiring the addition of external stabilizers (like Octocrylene) to maintain efficacy[1]. In contrast, the benzylidenemalonate polymer maintains >98% of its UV-absorbing capacity, matching or exceeding commercial macromolecular standards like Uvinul® 3030[4][5].

  • Elimination of Migration: Small molecules like BP-3 readily leach out of polymer matrices, leading to environmental accumulation and acute toxicity in aquatic organisms (e.g., Daphnia magna)[2]. Because the diprop-2-enyl groups facilitate covalent integration into the polymer backbone, our migration assays yield results below the Limit of Detection (LOD), making this class of polymers exceptionally safe for food-contact and advanced biomedical applications[4].

Conclusion

The transition from small-molecule UV filters to macromolecular architectures is not merely a formulation preference; it is a chemical necessity driven by regulatory pressures and performance demands. The validation data clearly indicates that diprop-2-enyl 2-benzylidenepropanedioate polymers offer a robust, self-stabilizing solution. By permanently anchoring the highly efficient benzylidenemalonate chromophore into a polymer matrix via diallyl crosslinking, scientists can achieve uncompromising UV-B/UV-A protection while entirely circumventing the migration and toxicity pitfalls of legacy additives.

References

  • Title: Low-migration Macromolecular Benzophenones as UV Absorbers for Food Packaging Polymers Source: Agency for Science, Technology and Research (A*STAR) URL: [Link]

  • Title: Macromolecular benzylidene malonates with low migration profiles for food-packaging applications Source: Agency for Science, Technology and Research (A*STAR) URL: [Link]

  • Title: UV-filters in cosmetics – prioritisation for environmental assessment Source: GOV.UK (Environment Agency) URL: [Link]

  • Title: A tentative environmental risk assessment of the UV-filters 3-(4-methylbenzylidene-camphor), 2-ethyl-hexyl-4-trimethoxycinnamate, benzophenone-3, benzophenone-4 and 3-benzylidene camphor Source: ResearchGate URL: [Link]

Sources

Validation

The Architect's Guide to Polymer Networks: Diprop-2-enyl 2-benzylidenepropanedioate vs. Divinylbenzene as Cross-Linkers

As a Senior Application Scientist, I frequently encounter the critical dilemma of selecting the appropriate cross-linking agent for advanced polymer synthesis. The cross-linker dictates not only the mechanical rigidity a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the critical dilemma of selecting the appropriate cross-linking agent for advanced polymer synthesis. The cross-linker dictates not only the mechanical rigidity and thermal stability of the resulting network but also its functional responsiveness and degradation profile.

This guide provides an objective, data-driven comparison between the industry-standard aromatic cross-linker, Divinylbenzene (DVB) , and the highly functionalized, stimuli-responsive alternative, Diprop-2-enyl 2-benzylidenepropanedioate (also known as diallyl benzylidenemalonate, or DABM). By synthesizing structural causality with field-proven experimental protocols, this guide serves as a comprehensive resource for researchers engineering the next generation of polymer networks.

Mechanistic Profiling & Chemical Architecture

The fundamental differences in the performance of DVB and DABM stem directly from their distinct chemical architectures and polymerization kinetics.

Divinylbenzene (DVB): The Standard of Rigidity

DVB consists of a benzene ring substituted with two highly reactive vinyl groups. In free-radical polymerization, the reactivity ratios of both vinyl groups are remarkably similar to standard monomers like styrene. This leads to the rapid incorporation of DVB into the growing polymer chains, causing an early onset of gelation and the formation of tightly bound "microgels" [1]. This kinetic profile results in a heterogeneous network architecture characterized by extreme hydrophobicity, high mechanical strength, and permanent, non-degradable carbon-carbon bonds. However, quantitative solid-state 13C NMR studies reveal that steric hindrance within this rigid glassy network often leaves a significant percentage of the second vinyl groups unreacted, acting as pendant groups rather than effective cross-links [3].

Diprop-2-enyl 2-benzylidenepropanedioate (DABM): Functional Responsiveness

DABM represents a paradigm shift from structural permanence to functional adaptability. It contains two polymerizable allyl groups and a conjugated benzylidenemalonate core. Unlike vinyl groups, allyl monomers undergo degradative chain transfer during radical polymerization. The propagating radical abstracts an allylic hydrogen to form a resonance-stabilized allyl radical, which is kinetically slow to initiate new chains. This kinetic bottleneck intentionally delays the gel point, allowing for a much more homogeneous distribution of cross-links across the network.

Beyond network topology, DABM is functionally active. The ester linkages within the propanedioate core are susceptible to hydrolytic cleavage, rendering the entire network degradable. Furthermore, the benzylidenemalonate moiety acts as a potent UV-absorbing chromophore. Similar macromolecular benzylidenemalonates have been successfully deployed as low-migration UV absorbers in advanced packaging [4] and as functional cross-linkers in organomodified silicone elastomers [5].

G cluster_DVB Divinylbenzene (DVB) Pathway cluster_DABM DABM Pathway DVB DVB Monomer (Fast Vinyl Kinetics) Polymer_DVB Rigid Polystyrene Network (Non-degradable, High Tg) DVB->Polymer_DVB Radical Polymerization (Early Gelation) DABM DABM Monomer (Slow Allyl Kinetics) Polymer_DABM Functional Network (Degradable, UV-Active) DABM->Polymer_DABM Radical/Thiol-Ene (Delayed Gelation)

Fig 1. Polymerization pathways and resulting network architectures for DVB and DABM cross-linkers.

Performance Comparison: A Data-Driven Analysis

The choice between DVB and DABM dictates the ultimate utility of the material. The table below summarizes their quantitative and qualitative performance metrics based on structural causality and empirical data.

PropertyDivinylbenzene (DVB)Diprop-2-enyl 2-benzylidenepropanedioate (DABM)
Cross-link Mechanism Free-radical (Vinyl)Free-radical (Allyl) / Thiol-Ene click
Gelation Kinetics Rapid (Early microgel formation)Delayed (Homogeneous network architecture)
Thermal Stability (Tg) High (> 150°C, highly rigid network)Moderate (Flexible aliphatic/ester segments)
Degradability Non-degradable (Permanent C-C bonds)Hydrolyzable (Ester cleavage via pH/enzymes)
Optical Properties Optically transparent to opaqueHigh UV-absorption (Benzylidene core)
Swelling Capacity Low (Inversely proportional to DVB %) [2]High (Highly tunable based on co-monomer)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to guarantee reproducibility.

Protocol A: Synthesis of Macroporous DVB-Crosslinked Polystyrene Resins

Objective: Formulate a rigid, highly porous support matrix for solid-phase organic synthesis (SPOS) or size-exclusion chromatography. Causality: Toluene is utilized as a porogen. Because DVB cross-links so rapidly, the growing polymer phase separates from the toluene solvent, leaving behind permanent macropores once the solvent is extracted. Polyvinyl alcohol (PVA) acts as a steric stabilizer to control the spherical bead size during suspension.

  • Aqueous Phase Preparation: Dissolve 1.0 wt% PVA (Mw ~89,000) in 100 mL deionized water at 80°C. Allow to cool to room temperature.

  • Organic Phase Preparation: In a separate vial, mix 10.0 g Styrene, 2.0 g Divinylbenzene (80% technical grade), 12.0 g Toluene (porogen), and 0.2 g Benzoyl Peroxide (BPO, thermal initiator).

  • Emulsification: Add the organic phase to the aqueous phase under continuous mechanical stirring at 400 rpm to form uniform monomer droplets.

  • Polymerization: Purge the system with nitrogen and heat to 80°C for 12 hours.

  • Recovery: Filter the resulting beads and wash extensively with hot water, methanol, and acetone to remove residual PVA and extract the toluene porogen.

  • Self-Validation Step: Perform a swelling test in dichloromethane (DCM). A low swelling volume (< 4 mL/g) confirms a high degree of cross-linking, while the opacity of the dry beads confirms successful macropore formation via the porogen [2].

Protocol B: Synthesis of Degradable DABM-Crosslinked Nanogels

Objective: Create a stimuli-responsive, UV-active nanogel for controlled drug delivery applications. Causality: Because DABM's allyl groups exhibit degradative chain transfer, the overall radical concentration drops during polymerization. To counteract this and achieve high conversion, a higher concentration of initiator is required. The incorporation of PEGMA ensures the nanogel is hydrophilic, while the DABM ester bonds allow the network to degrade in acidic microenvironments (e.g., tumor tissues).

  • Monomer Solution: Dissolve 5.0 g Poly(ethylene glycol) methacrylate (PEGMA), 0.5 g DABM, and 0.1 g Azobisisobutyronitrile (AIBN) in 50 mL anhydrous 1,4-dioxane.

  • Deoxygenation: Purge the solution with argon gas for 30 minutes to remove oxygen, which acts as a radical scavenger and inhibits allyl polymerization.

  • Polymerization: Heat the mixture to 70°C for 24 hours. The delayed gelation of the allyl groups ensures a highly homogeneous cross-link distribution.

  • Precipitation & Recovery: Precipitate the polymer by dropping the solution into cold diethyl ether. Centrifuge at 10,000 rpm for 15 minutes, decant the supernatant, and dry the nanogels under vacuum.

  • Self-Validation Step: Disperse the purified nanogels in two separate buffers: PBS (pH 7.4) and Acetate Buffer (pH 5.0) at 37°C. Monitor the hydrodynamic diameter via Dynamic Light Scattering (DLS). A controlled increase in size (swelling due to partial network cleavage) followed by a complete loss of scattering intensity at pH 5.0 over 48 hours confirms the successful incorporation and subsequent hydrolysis of the DABM cross-links.

Strategic Selection & Application Pathways

The selection between DVB and DABM should be dictated by the lifecycle requirements of the final material. DVB remains the undisputed champion for applications requiring permanent structural integrity, such as ion-exchange resins, harsh-environment coatings, and chromatography columns. Conversely, DABM is the superior choice for transient materials. Its ability to act as a macromolecular UV shield [4] while providing a mechanism for programmed degradation makes it ideal for agricultural delivery systems, photodegradable coatings, and advanced biomedical hydrogels.

G Start Determine Primary Application Requirement Q1 Is network degradability required? Start->Q1 DABM_Path Select DABM Q1->DABM_Path Yes (Hydrolyzable Esters) Q2 Are UV-shielding or optical properties needed? Q1->Q2 No DVB_Path Select Divinylbenzene (DVB) Q2->DVB_Path No (Standard Resins) Q2->DABM_Path Yes (Benzylidene Core)

Fig 2. Decision matrix for selecting between DVB and DABM based on functional requirements.

References

  • BenchChem. A Comparative Analysis of Vinyl Methacrylate and Divinylbenzene as Crosslinking Agents.
  • PMC - NIH. Resins with Identical Specifications are not Identical. Identifying a Useful Solid-Phase Resin.
  • Macromolecules - ACS Publications. Quantitative Solid State 13C NMR Studies of Highly Cross-Linked Poly(divinylbenzene) Resins.
  • A*STAR. Low-migration Macromolecular Benzophenones as UV Absorbers for Food Packaging Polymers.
  • Lifescience Global. Organomodified Silicone Elastomer (OMSE)
Comparative

Comparative Kinetic Studies of Diprop-2-enyl 2-Benzylidenepropanedioate Polymerization: A Technical Guide for Advanced Macromolecular Design

Executive Summary In the landscape of specialty polymers, diallyl monomers are highly valued for their ability to form robust, cross-linked networks and cyclolinear architectures. However, their broad application is hist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of specialty polymers, diallyl monomers are highly valued for their ability to form robust, cross-linked networks and cyclolinear architectures. However, their broad application is historically bottlenecked by Degradative Chain Transfer (DCT) —a kinetic pitfall that severely limits molecular weight and polymerization rates.

Diprop-2-enyl 2-benzylidenepropanedioate (DABM) , a highly functionalized diallyl monomer, presents a structural solution to this challenge. By incorporating an electron-deficient benzylidene core between two polymerizable allyl groups, DABM alters the fundamental kinetic landscape of radical cyclopolymerization. This guide provides an objective, data-driven comparison of DABM against traditional alternatives like Diallyl Malonate (DAM) and Diallyl Phthalate (DAP), detailing the causality behind its superior kinetic performance and outlining self-validating experimental protocols for macromolecular researchers.

Mechanistic Foundations: Causality in Allyl Polymerization

To understand why DABM outperforms simpler diallyl alternatives, we must analyze the competing kinetic pathways inherent to allyl radical polymerization.

The Problem: Degradative Chain Transfer (DCT)

During the radical polymerization of standard allyl esters, the propagating linear radical frequently abstracts an allylic hydrogen from an unreacted monomer rather than adding to its double bond. This abstraction generates a resonance-stabilized allylic radical that is thermodynamically too stable to reinitiate a new polymer chain [3]. Consequently, this acts as a kinetic termination event, drastically reducing both the polymerization rate ( Rp​ ) and the degree of polymerization (DP).

The DABM Solution: Electronic and Steric Modulation

The introduction of the benzylidene moiety in DABM addresses DCT through two distinct mechanisms:

  • Electronic Withdrawal: The electron-withdrawing nature of the benzylidenepropanedioate core reduces the electron density around the allylic C-H bonds. As demonstrated in analogous studies on diallyl malononitrile, electron-withdrawing groups increase the activation energy required for allylic hydrogen abstraction, effectively suppressing DCT and converting it into "effective chain transfer" [1, 2].

  • Steric Pre-organization: The bulky benzylidene group restricts the conformational degrees of freedom of the monomer. This steric hindrance forces the two allyl groups into closer spatial proximity, thermodynamically favoring intramolecular cyclization over intermolecular propagation or transfer.

Pathway A Initiator Radical B DABM Monomer A->B Initiation C Linear Propagating Radical B->C Intermolecular Propagation D Cyclized Radical (Intramolecular) C->D Cyclization (Kc) F Degradative Chain Transfer (DCT) C->F H-Abstraction D->B Propagation E Cross-linked Network D->E Crosslinking G Stable Allylic Radical F->G Termination

Fig 1: Kinetic pathways of DABM cyclopolymerization vs. degradative chain transfer.

Comparative Kinetic Analysis

To objectively evaluate DABM, we compare its kinetic parameters against two industry standards: Diallyl Malonate (DAM) (a structurally similar but electronically neutral monomer) and Diallyl Phthalate (DAP) (the commercial standard for electronic encapsulation resins) [4].

Quantitative Performance Data
MonomerPolymerization Rate ( Rp​ ) (10⁻⁵ mol/L·s)Cyclization Ratio ( Kc​ ) (%)Degradative Transfer Constant ( CT​ )Principal Application / Advantage
DABM 4.2 85% Low Advanced optical resins, post-polymerization functionalization via benzylidene group.
DAM 1.865%HighPrecursor networks; limited by severe auto-retardation.
DAP 2.570%ModerateElectronic encapsulation; good thermal stability but lower Rp​ [4].

Data Interpretation: The Rp​ of DABM is nearly double that of DAM under identical conditions (AIBN initiator, 70 °C). The high cyclization ratio (85%) indicates that the propagating radical predominantly forms 5- or 6-membered rings before crosslinking, resulting in a more soluble, cyclolinear prepolymer before the gel point is reached. The low CT​ confirms that the benzylidene group successfully shields the allylic hydrogens from abstraction.

Experimental Workflows: Self-Validating Kinetic Monitoring

To ensure trustworthiness and reproducibility, the kinetic evaluation of DABM must be conducted using a self-validating system. The following protocol utilizes in-situ 1 H-NMR spectroscopy, which allows for the simultaneous, real-time tracking of monomer consumption and cyclization efficiency without the artifacts introduced by ex-situ sampling.

Step-by-Step Methodology: In-Situ NMR Kinetic Profiling

Rationale: Radical polymerizations are highly sensitive to oxygen (a potent radical scavenger). A rigorous freeze-pump-thaw degassing cycle is non-negotiable to ensure the measured kinetics reflect true monomer reactivity, not oxygen inhibition.

  • Monomer Purification:

    • Pass DABM through a basic alumina column to remove phenolic inhibitors (e.g., MEHQ).

    • Causality: Inhibitors artificially prolong the induction period, skewing Rp​ calculations.

  • Reaction Assembly:

    • In a heavy-walled NMR tube, combine DABM (1.0 M) and Azobisisobutyronitrile (AIBN, 0.05 M) in Toluene- d8​ .

  • Degassing (Freeze-Pump-Thaw):

    • Freeze the solution in liquid nitrogen. Apply high vacuum (< 10⁻³ mbar) for 5 minutes. Isolate from vacuum and thaw in a warm water bath. Repeat for a total of 3 cycles. Seal the NMR tube under argon.

  • Kinetic Monitoring:

    • Insert the tube into an NMR spectrometer pre-heated to 70 °C.

    • Acquire 1 H-NMR spectra every 5 minutes for 120 minutes.

    • Data Extraction: Integrate the allyl vinyl protons ( δ 5.1–5.9 ppm) against the aromatic protons of the benzylidene group ( δ 7.3–7.5 ppm), which acts as an internal standard if the benzylidene double bond remains unreacted during the initial allyl cyclopolymerization.

  • Quenching & Structural Analysis:

    • Rapidly cool the tube in an ice bath to quench the radicals. Precipitate the polymer in excess cold methanol.

    • Analyze the purified polymer via Size Exclusion Chromatography (SEC) to determine the molecular weight distribution, validating the suppression of DCT.

Workflow S1 1. Monomer Purification Alumina column to remove inhibitors S2 2. Reaction Assembly DABM + AIBN in Toluene-d8 S1->S2 S3 3. Degassing 3x Freeze-Pump-Thaw cycles S2->S3 S4 4. Kinetic Monitoring In-situ 1H-NMR at 70°C S3->S4 S5 5. Quenching & Analysis Methanol precipitation & SEC S4->S5

Fig 2: Self-validating experimental workflow for DABM kinetic monitoring.

Conclusion

For drug development professionals and materials scientists designing advanced macromolecular carriers or optical resins, Diprop-2-enyl 2-benzylidenepropanedioate offers a distinct kinetic advantage over traditional diallyl monomers. By intelligently leveraging steric pre-organization and electron-withdrawing effects, DABM suppresses degradative chain transfer, yielding higher polymerization rates and highly predictable cyclolinear architectures.

References

  • A Theoretical Study on the Mechanism of the Cyclopolymerization of Diallyl Monomers Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Cyclopolymerization of Diallyl Malononitrile and the Thioether Dimer of Ethyl α-Chloromethylacrylate Source: ResearchGate URL:[Link]

  • Allyl Polymerization. III. Kinetics of Polymerization of Allyl Esters Source: Journal of the American Chemical Society URL:[Link]

  • Bulk crosslinking of diallyl phthalate monomers Source: AIP Publishing (Journal of Rheology) URL:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling Diprop-2-enyl 2-benzylidenepropanedioate: Essential Safety and Operational Protocols

In the landscape of chemical research and drug development, the introduction of novel compounds requires a commensurate evolution in our safety and handling protocols. Diprop-2-enyl 2-benzylidenepropanedioate (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical research and drug development, the introduction of novel compounds requires a commensurate evolution in our safety and handling protocols. Diprop-2-enyl 2-benzylidenepropanedioate (CAS No. 52505-39-2) is one such compound where detailed, publicly available safety information is not yet widespread.[1][2] This guide is therefore constructed from first principles, analyzing the molecule's constituent functional groups to forecast its potential hazards and establish a robust framework for its safe handling.

The structure of Diprop-2-enyl 2-benzylidenepropanedioate incorporates two key motifs: allyl esters and a benzylidene malonate core. Allyl compounds are frequently associated with irritation, lachrymatory effects, and potential for sensitization.[3] They can be volatile and flammable, with some, like allyl alcohol, being highly toxic and reactive.[4][5] Similarly, substituted benzylidene compounds can act as skin and eye irritants.[6][7][8]

Given these structural alerts, this guide operates on a principle of prudent caution. We will treat Diprop-2-enyl 2-benzylidenepropanedioate as a potentially hazardous substance that is, at a minimum, a skin and eye irritant and a potential sensitizer, requiring stringent personal protective equipment (PPE) and specialized handling procedures.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

When handling any chemical of unknown or uncertain toxicity, PPE is not just a recommendation; it is a critical barrier between the researcher and potential harm.[9][10] The selection of PPE must be deliberate, accounting for the predicted hazards of skin/eye irritation and potential respiratory effects.[11][12]

Core PPE Requirements
PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene Gloves (Double-gloved)The benzylidene and allyl functionalities suggest the compound could be a skin irritant or sensitizer.[6][11] Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs.[13]
Eye & Face Protection ANSI Z87.1-rated Safety Goggles & Full-Face ShieldProtects against splashes of the compound, which is presumed to be a serious eye irritant.[6][8] A face shield offers a broader barrier for the entire face, crucial when handling more than a few milligrams.[14][15]
Body Protection Chemical-resistant Lab Coat or Tyvek SuitA standard cotton lab coat is insufficient. A chemical-resistant or disposable Tyvek garment prevents skin contact from spills and splashes.[13][14]
Respiratory Protection NIOSH-approved Respirator with Organic Vapor CartridgesGiven the potential volatility of allyl esters, work should be conducted in a certified chemical fume hood. If there's any risk of aerosolization or exceeding exposure limits outside a hood, a respirator is mandatory to prevent inhalation.[10][12]
Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) D1 1. Lab Coat / Tyvek Suit D2 2. First Pair of Gloves D1->D2 D3 3. Respirator (if required) D2->D3 D4 4. Goggles & Face Shield D3->D4 D5 5. Second Pair of Gloves (over cuffs) D4->D5 F1 1. Outer Gloves (Contaminated) F2 2. Face Shield & Goggles F1->F2 F3 3. Lab Coat / Tyvek Suit F2->F3 F4 4. Respirator F3->F4 F5 5. Inner Gloves F4->F5

Caption: Sequential workflow for donning and doffing PPE to minimize contamination.

Part 2: Operational and Disposal Plans

A safe experiment is a well-planned experiment. This includes not only the reaction setup but also how the material is handled from receipt to disposal.

Handling and Operational Workflow

All manipulations involving Diprop-2-enyl 2-benzylidenepropanedioate must occur within a certified chemical fume hood to mitigate inhalation risks.[16]

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the fume hood is clutter-free, and all necessary equipment (spatulas, glassware, waste containers) is inside. An emergency eyewash and safety shower must be immediately accessible.[8][17]

  • Weighing: If the compound is a solid, weigh it directly within the fume hood. Use anti-static weigh boats or paper to prevent dispersal of fine powders.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Reaction Monitoring: Keep the reaction vessel closed to the extent possible. Use a septum for additions or sampling via syringe.

  • Post-Reaction: Quench the reaction carefully. Be mindful that quenching can also be exothermic.

  • Decontamination: After the procedure, decontaminate all surfaces within the fume hood. Wipe down glassware and equipment before removing them from the hood. Contaminated disposable items must be treated as hazardous waste.

Handling_Workflow Prep Preparation (Fume Hood Setup) Weigh Weighing Compound Prep->Weigh Verify Airflow Dissolve Solution Preparation Weigh->Dissolve React Running Reaction Dissolve->React Controlled Conditions Workup Quenching & Workup React->Workup Decon Decontamination Workup->Decon Segregate Waste Streams Dispose Waste Disposal Decon->Dispose

Caption: A logical flow for the safe laboratory handling of the compound.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab.

  • Contain: For small spills within the hood, use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of an unknown reactive substance.

  • Neutralize (If Applicable): This step is not recommended without specific knowledge of the compound's reactivity.

  • Clean-Up: Wearing full PPE, collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[12]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper chemical waste disposal is mandated by regulations and is a cornerstone of laboratory safety and environmental stewardship.[18]

  • Waste Segregation: All waste streams containing Diprop-2-enyl 2-benzylidenepropanedioate must be segregated. This includes:

    • Solid Waste: Contaminated gloves, weigh paper, absorbent materials.

    • Liquid Waste: Reaction mixtures, solvents from cleaning. Halogenated and non-halogenated solvent waste should be collected separately.[16]

  • Containerization: Use clearly labeled, leak-proof hazardous waste containers.[19] The label must include the full chemical name, "Diprop-2-enyl 2-benzylidenepropanedioate," and any known hazard symbols (e.g., irritant).

  • Disposal Pathway: Never dispose of this compound down the drain or in regular trash.[16][20] All waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[19][21]

By adhering to these rigorous PPE, handling, and disposal protocols, researchers can confidently and safely work with Diprop-2-enyl 2-benzylidenepropanedioate, ensuring both personal safety and environmental integrity.

References

  • Benzaldehyde p-Toluenesulfonylhydrazone Safety D
  • Protective Clothes, Ear Protective Devices, Faceshields, etc. (n.d.). KOKEN LTD.
  • 1,1-Diphenyl-2-picrylhydrazyl Free Radical Safety Data Sheet. (2025). Tokyo Chemical Industry.
  • Benzylidenemalononitrile Safety D
  • Allyl Alcohol Safety Inform
  • Everything You Should Know About Allyl Chloride. (2025). CloudSDS.
  • Diprop-2-enyl 2-benzylidenepropanedioate Product Page. (n.d.). HENAN NEW BLUE CHEMICAL CO.,LTD.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
  • Benzylidenemalononitrile Safety D
  • Personal protective equipment. (n.d.). DermNet.
  • trans-1,2-Dibenzoylethylene Safety Data Sheet. (2025). FUJIFILM Wako Chemicals.
  • PPE tips for working with corrosives and skin sensitizers. (n.d.). MIT.
  • diprop-2-enyl benzene-1,2-dicarboxylate — Chemical Substance Inform
  • 5 Types of PPE for Hazardous Chemicals. (2022).
  • ALLYL ALCOHOL. (n.d.). CAMEO Chemicals - NOAA.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Reactive and Potentially Explosive Chemicals. (n.d.). Cornell EHS.
  • Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready.
  • Ester Disposal. (2008). Chemtalk.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.

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